KKL-35
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIICPNCCHIUJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865285-29-6 | |
| Record name | 865285-29-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Enigma of KKL-35: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KKL-35, an oxadiazole compound, has emerged as a potent broad-spectrum antibiotic. Initially identified as a specific inhibitor of the bacterial trans-translation rescue system, subsequent research has revealed a more complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the discovery and current understanding of this compound's mode of action, presenting key quantitative data, detailed experimental methodologies, and a discussion of both its established and putative cellular targets. The evidence for both trans-translation-dependent and -independent activities is reviewed, offering a comprehensive resource for researchers in bacteriology and antibiotic development.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. The bacterial trans-translation pathway, a quality control system for rescuing stalled ribosomes, has been identified as a promising target due to its absence in eukaryotes. This compound was discovered through high-throughput screening as a potent inhibitor of this pathway[1]. This document serves as a technical guide to the scientific investigations that have sought to elucidate the precise mechanism by which this compound exerts its antibacterial effects.
Quantitative Data Summary
The biological activity of this compound has been quantified through various assays, providing a basis for understanding its potency and spectrum of activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Process | Organism/System | IC50 | Reference |
| Trans-translation Tagging | Protein Tagging | In vitro (E. coli components) | 0.9 µM | [1][2][3] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria
| Bacterial Species | MIC | Reference |
| Shigella flexneri | 6 µM | [4] |
| Escherichia coli ΔtolC | 0.3 µM | [4] |
| Bacillus anthracis | ≤6 µM | [5] |
| Mycobacterium smegmatis | ≤6 µM | [5] |
| Mycobacterium tuberculosis | 1.6 µg/mL | |
| Legionella pneumophila (all tested strains) | ~0.04 mg/L | [6][7] |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay | Finding | Reference |
| Not specified | Not specified | Low cytotoxicity | [5][8] |
| Human macrophages | Not specified | Non-toxic at 10 mg/L | [6][9] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the discovery and characterization of this compound's mechanism of action.
High-Throughput Screening for Trans-translation Inhibitors
A common approach to identify inhibitors of trans-translation involves a cell-based reporter assay.
-
Principle: A reporter gene (e.g., luciferase or a fluorescent protein) is engineered to lack a stop codon, making its translation product a substrate for the trans-translation machinery. In the absence of an inhibitor, the resulting protein is tagged for degradation, leading to a low reporter signal. In the presence of an inhibitor, the protein is not tagged and accumulates, resulting in a measurable increase in the reporter signal.
-
Generalized Protocol:
-
Bacterial cells (e.g., E. coli) are transformed with a plasmid expressing a nonstop reporter gene.
-
The cells are cultured in a multi-well plate format.
-
A library of small molecules, including this compound, is added to the wells.
-
After an incubation period, the reporter signal (e.g., fluorescence or luminescence) is measured.
-
Compounds that significantly increase the reporter signal are identified as potential trans-translation inhibitors.
-
In VitroTrans-translation Inhibition Assay
To confirm direct inhibition of the trans-translation process, a cell-free assay is utilized.
-
Principle: A coupled in vitro transcription/translation system is used to produce a nonstop protein in the presence of purified trans-translation components (tmRNA and SmpB). The addition of an inhibitor is assessed for its ability to prevent the tagging of the nonstop protein.
-
Generalized Protocol:
-
An in vitro transcription/translation mix (e.g., from E. coli) is prepared.
-
A DNA template encoding a nonstop protein (e.g., dihydrofolate reductase lacking a stop codon) is added.
-
Purified tmRNA and SmpB are added to the reaction.
-
The test compound (this compound) is added at various concentrations.
-
The reaction is incubated to allow for protein synthesis and tagging.
-
The reaction products are resolved by SDS-PAGE and visualized (e.g., by autoradiography if radiolabeled amino acids are used).
-
Inhibition is quantified by measuring the decrease in the intensity of the tagged protein band relative to the untagged protein band.
-
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial potency of this compound is determined by measuring its MIC against various bacterial species using the broth microdilution method.
-
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium is determined.
-
Generalized Protocol:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
A positive control well (no antibiotic) and a negative control well (no bacteria) are included.
-
The plate is incubated under appropriate conditions for the test organism.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
-
Mechanism of Action: A Dual Narrative
Current evidence suggests that this compound may employ at least two distinct mechanisms of action depending on the bacterial species.
Inhibition of Trans-translation
The primary and most well-characterized mechanism of action for this compound is the inhibition of the trans-translation pathway. This pathway is essential for rescuing ribosomes that have stalled on messenger RNAs lacking a stop codon ("nonstop complexes").
-
The Trans-translation Pathway:
-
A stalled ribosome at the 3' end of an mRNA is recognized by the tmRNA-SmpB complex.
-
The tmRNA, which mimics both a tRNA and an mRNA, enters the A-site of the ribosome.
-
The stalled polypeptide chain is transferred to the alanine carried by the tmRNA (trans-peptidation).
-
The ribosome switches templates from the nonstop mRNA to the short open reading frame within the tmRNA.
-
Translation resumes and terminates at the stop codon within the tmRNA ORF, adding a short peptide tag to the C-terminus of the nascent polypeptide.
-
This tag targets the protein for degradation by cellular proteases, and the ribosome is released and recycled.
-
-
This compound's Role: this compound directly interferes with this process, specifically inhibiting the protein tagging step[1]. This leads to an accumulation of stalled ribosomes, depletion of the free ribosome pool, and ultimately, cessation of protein synthesis and cell death. In some bacteria, such as Mycobacterium tuberculosis, this compound is thought to target helix 89 of the 23S rRNA, a component of the large ribosomal subunit.
Trans-translation-Independent Activity
Intriguingly, studies on Legionella pneumophila have demonstrated that the potent antibacterial activity of this compound against this pathogen is independent of trans-translation inhibition[2][6][7][10][11][12].
-
Key Evidence:
-
This compound remains effective against L. pneumophila mutants that lack a functional trans-translation system (i.e., they express an alternative ribosome rescue system)[2][7][10][11].
-
This compound does not induce the characteristic filamentation phenotype observed in L. pneumophila when trans-translation is genetically impaired[2][10][11].
-
This compound does not act synergistically with other ribosome-targeting antibiotics in L. pneumophila, which would be expected if it were targeting the ribosome through the trans-translation pathway[2][10][11].
-
The precise molecular target and mechanism of action of this compound in L. pneumophila remain to be elucidated, representing a critical area for future research.
Visualizing the Mechanisms and Workflows
Diagrams
Caption: The bacterial trans-translation pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the discovery and characterization of trans-translation inhibitors like this compound.
Conclusion and Future Directions
This compound is a promising antibiotic lead compound with a complex mechanism of action. While its role as a trans-translation inhibitor is well-supported in several bacterial species, the discovery of a trans-translation-independent mode of action in L. pneumophila highlights the need for further investigation. Future research should focus on:
-
Identifying the molecular target(s) of this compound in bacteria where its activity is independent of trans-translation. This could involve techniques such as affinity chromatography, proteomics, and genetic screens for resistant mutants.
-
Elucidating the structural basis of this compound's interaction with its targets. Co-crystallography or cryo-electron microscopy studies could provide valuable insights for structure-based drug design.
-
Evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of this compound and its analogs.
A comprehensive understanding of this compound's multifaceted mechanism of action will be crucial for its potential development as a next-generation antibiotic. This guide provides a solid foundation for researchers to build upon in their efforts to combat the growing threat of antibiotic resistance.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ribosome Rescue Inhibitors Kill Actively Growing and Nonreplicating Persister Mycobacterium tuberculosis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. goldbio.com [goldbio.com]
- 9. protocols.io [protocols.io]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Antibacterial Effects of KKL-35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on the antibacterial properties of KKL-35, a novel oxadiazole compound. This compound has demonstrated potent broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, positioning it as a promising candidate for further antibiotic development.[1][2][3] This document summarizes key quantitative data, details common experimental protocols for assessing its efficacy, and visualizes the compound's effects and experimental workflows.
Quantitative Data Summary
This compound has been evaluated against various bacterial species, demonstrating significant inhibitory and bactericidal activity. The following tables summarize the key quantitative findings from preliminary studies.
Minimum Inhibitory Concentration (MIC)
The MIC of this compound has been determined for several pathogenic bacteria, highlighting its broad-spectrum potential.[2]
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Shigella flexneri | Wild Type | 6 | <2 | [2] |
| Escherichia coli | ΔtolC | 0.3 | <2 | [2] |
| Bacillus anthracis | Sterne | ≤6 | <2 | [2] |
| Mycobacterium smegmatis | mc²155 | ≤6 | <2 | [2] |
| Legionella pneumophila | Various Strains | ~0.125 | ~0.04 | [4] |
| Mycobacterium tuberculosis | Not specified | - | 1.6 |
Minimum Bactericidal Concentration (MBC)
MBC data indicates whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
| Bacterial Species | Strain | MBC/MIC Ratio | Interpretation | Reference |
| Mycobacterium smegmatis | mc²155 | 1 | Bactericidal | [2] |
| Shigella flexneri | Wild Type | >1 | Bacteriostatic | [2] |
| Escherichia coli | ΔtolC | >1 | Bacteriostatic | [2] |
| Bacillus anthracis | Sterne | >1 | Bacteriostatic | [2] |
| Legionella pneumophila | Paris | ≥1 | Bactericidal | [4] |
Anti-Biofilm and Anti-Stress Activity against Staphylococcus aureus
This compound has shown significant efficacy in reducing biofilm formation and enhancing the susceptibility of S. aureus to environmental stressors.
| Assay | Condition | Control (DMSO) | This compound Treated | % Reduction | Reference |
| Biofilm Formation (OD) | - | 1.45 ± 0.21 | 0.47 ± 0.12 | ~67.6% | [1] |
| Survival under NaCl stress | - | 68.21 ± 5.31% | 21.03 ± 2.60% | ~69.2% | [1] |
| Survival under H₂O₂ stress | - | 74.78 ± 2.88% | 4.91 ± 3.14% | ~93.4% | [1] |
| Serum Resistance Assay | - | 78.31 ± 5.64% | 42.27 ± 2.77% | ~46.0% | [1] |
| Survival under UV exposure | 4.2 J/m² | 55.45 ± 4.70% | 23.91 ± 0.71% | ~56.9% | [1] |
| Survival under UV exposure | 7.0 J/m² | 31.99 ± 5.99% | 12.80 ± 1.03% | ~60.0% | [1] |
| Survival under UV exposure | 14.0 J/m² | 6.49 ± 0.51% | 1.52 ± 0.63% | ~76.6% | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preliminary studies of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain the concentration of an antimicrobial agent required to kill the bacteria.
Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium without the antimicrobial agent. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.
Protocol:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in no colony formation or a ≥99.9% reduction in the initial inoculum count.
Anti-Biofilm Assay
The crystal violet assay is a common method for quantifying the effect of a compound on bacterial biofilm formation.
Principle: Biofilms are allowed to form in the wells of a microtiter plate in the presence or absence of the test compound. The total biofilm biomass is then stained with crystal violet, which is subsequently solubilized, and the absorbance is measured to quantify the extent of biofilm formation.
Protocol:
-
Biofilm Cultivation: Add a standardized bacterial suspension to the wells of a 96-well flat-bottom plate containing various concentrations of this compound. Include a control with no this compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet solution using a microplate reader at a wavelength of approximately 570 nm.
Cytotoxicity Assay
It is crucial to assess the toxicity of a potential antibacterial compound against mammalian cells to ensure its safety.
Principle: A common method involves exposing a human cell line to the compound and measuring cell viability using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed human cell lines (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the colored solution at a wavelength of about 570 nm. A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity.
Visualizations: Workflows and Cellular Effects
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the observed effects of this compound on bacterial cells.
Mechanism of Action
The precise molecular mechanism of action for this compound is still under investigation. Initially, it was identified as a potential inhibitor of trans-translation, a crucial ribosome rescue system in bacteria.[5][6] However, subsequent research on Legionella pneumophila has indicated that the potent antibacterial activity of this compound may be independent of trans-translation inhibition.[4][7][8]
Current evidence points towards a multi-faceted impact on bacterial physiology. Studies on S. aureus have shown that this compound affects the integrity of the cell membrane and alters uptake and efflux processes.[1] Furthermore, it diminishes the bacterium's ability to form biofilms and withstand environmental stresses, suggesting an interference with bacterial adaptation mechanisms.[1] The low propensity for resistance development is a particularly valuable characteristic of this compound.[1][4] Further research is required to identify the specific molecular target(s) of this compound and to fully elucidate the signaling pathways it disrupts.
Conclusion
The preliminary data on this compound are highly encouraging, showcasing its potent and broad-spectrum antibacterial activity, anti-biofilm properties, and a low likelihood of resistance development.[1][4] The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon. Future work should focus on elucidating the specific molecular target and mechanism of action, expanding the scope of tested pathogens, and conducting in vivo efficacy and safety studies to further evaluate this compound as a viable clinical candidate.
References
- 1. This compound inhibits growth of Staphylococcus aureus by systematically changing bacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of trans-translation have broad-spectrum antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
KKL-35 Target Identification in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KKL-35, an oxadiazole-based compound, has emerged as a potent broad-spectrum antibacterial agent. Initially lauded as a specific inhibitor of the bacterial trans-translation rescue system—a novel and promising antibiotic target—subsequent research has revealed a more complex mechanism of action, challenging this initial hypothesis. This technical guide provides a comprehensive overview of the current understanding of this compound's bacterial target, presenting the conflicting evidence and detailing the experimental methodologies used in its investigation. Quantitative data is summarized for comparative analysis, and key experimental workflows and proposed mechanisms are visualized to offer a clear and in-depth resource for researchers in the field of antibiotic discovery and development.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. The bacterial trans-translation pathway, essential for rescuing stalled ribosomes and maintaining protein synthesis fidelity, represents an attractive target for novel antibiotics as it is conserved in bacteria but absent in eukaryotes[1]. This compound was identified through a high-throughput screen as a small molecule inhibitor of this pathway and demonstrated significant antibacterial activity against a range of pathogens[2][3]. However, further studies, particularly in Legionella pneumophila, have shown that this compound's potent bactericidal effects can be independent of trans-translation inhibition, suggesting the existence of at least one other mechanism of action[2][4][5][6]. This guide synthesizes the available data to provide a detailed picture of the current state of knowledge regarding the molecular target of this compound in bacteria.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from various studies on this compound, providing a basis for comparison of its activity across different assays and bacterial species.
Table 1: In Vitro Inhibition of trans-Translation
| Parameter | Value | Bacterial System | Reference |
| IC50 | 0.9 µM | E. coli cell-free system | [1][2][3][7] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | Strain | MIC (mg/L) | Reference |
| Legionella pneumophila | Paris | ~0.04 | [5][8] |
| Legionella pneumophila | Philadelphia-1 | ~0.04 | [5][8] |
| Legionella pneumophila | Lens | ~0.04 | [5][8] |
| Legionella anisa | ~0.04 | [5][8] | |
| Legionella dumoffii | ~0.04 | [5][8] | |
| Legionella longbeachae | ~0.04 | [5][8] |
Table 3: Phenotypic Effects of this compound on Staphylococcus aureus
| Phenotype | This compound Treatment | Control (DMSO) | Reference |
| Survival under NaCl stress | 21.03 ± 2.60% | 68.21 ± 5.31% | [9][10] |
| Survival under H2O2 stress | 4.91 ± 3.14% | 74.78 ± 2.88% | [9][10] |
| Survival after UV exposure (4.2 J/m²) | 23.91 ± 0.71% | 55.45 ± 4.70% | [9][10] |
| Survival after UV exposure (7.0 J/m²) | 12.80 ± 1.03% | 31.99 ± 5.99% | [9][10] |
| Survival after UV exposure (14.0 J/m²) | 1.52 ± 0.63% | 6.49 ± 0.51% | [9][10] |
| Biofilm formation (OD570) | 0.47 ± 0.12 | 1.45 ± 0.21 | [9][10] |
| Survival in serum resistance assay | 42.27 ± 2.77% | 78.31 ± 5.64% | [9][10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.
In Vitro trans-Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit the tagging of a nascent polypeptide by the tmRNA-SmpB complex in a cell-free system.
Materials:
-
E. coli S30 cell extract
-
DNA template encoding a nonstop protein (e.g., dihydrofolate reductase without a stop codon, DHFR-ns)
-
Purified tmRNA and SmpB
-
Amino acid mix containing 35S-methionine
-
Reaction buffer (containing ATP, GTP, and other necessary components for transcription and translation)
-
This compound (or other test compounds) dissolved in DMSO
-
DMSO (vehicle control)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Prepare coupled in vitro transcription/translation reactions using the E. coli S30 cell extract system according to the manufacturer's instructions.
-
To each reaction, add the DHFR-ns DNA template.
-
For the trans-translation reaction, add purified tmRNA and SmpB to the final concentrations of 2.75 µM.
-
Add this compound at various concentrations to the test reactions. For control reactions, add an equivalent volume of DMSO.
-
Incubate the reactions at 37°C for 2.5 hours to allow for protein synthesis and tagging.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the protein products by SDS-PAGE.
-
Dry the gel and visualize the radiolabeled proteins using a phosphorimager.
-
The untagged DHFR will appear as a lower molecular weight band, while the tmRNA-tagged DHFR will be a higher molecular weight band.
-
Quantify the intensity of both bands to determine the percentage of tagged protein. The IC50 value is calculated by plotting the percentage of tagged protein against the concentration of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in the broth medium in the wells of a 96-well plate. Typically, 100 µL of each concentration is used.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the adjusted bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well after inoculation.
-
Inoculate each well (containing 100 µL of the this compound dilution) with 5 µL of the prepared bacterial inoculum.
-
Include a positive control well (bacteria with no this compound) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
Ethidium Bromide (EtBr) Uptake and Efflux Assay
This assay is used to assess the integrity of the bacterial cell membrane and the activity of efflux pumps.
Materials:
-
Bacterial culture (S. aureus)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Fluorometer
Procedure: Uptake Assay:
-
Grow S. aureus to the mid-logarithmic phase, then harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS to a specific OD600.
-
Add EtBr to the cell suspension at a final concentration that does not inhibit bacterial growth.
-
Add this compound at its MIC to the test sample and an equivalent volume of DMSO to the control.
-
Monitor the fluorescence of the suspension over time using a fluorometer. An increase in fluorescence indicates the uptake of EtBr and its intercalation with intracellular nucleic acids, suggesting membrane permeabilization.
Efflux Assay:
-
Load the bacterial cells with EtBr in the presence of an efflux pump inhibitor (e.g., reserpine) to maximize intracellular accumulation.
-
Wash the cells to remove extracellular EtBr and resuspend them in PBS.
-
Initiate efflux by adding glucose to energize the efflux pumps.
-
Add this compound to the test sample and DMSO to the control.
-
Monitor the decrease in fluorescence over time. A slower decrease in fluorescence in the presence of this compound suggests inhibition of efflux pumps.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for this compound and the workflows of key experiments.
Caption: Proposed mechanism of this compound via inhibition of the trans-translation pathway.
Caption: Alternative and additional mechanisms of this compound's antibacterial action.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Discussion and Future Directions
The evidence surrounding the target of this compound is multifaceted. The initial identification of this compound as a trans-translation inhibitor is supported by a clear in vitro IC50 and cell-based assays in bacteria where this pathway is essential[1][2][3][7]. However, the potent activity of this compound against L. pneumophila lacking the canonical trans-translation system is a strong piece of evidence for an alternative or additional target[2][4][5][6]. The inability to generate resistant mutants has hindered traditional target identification approaches, suggesting that the target of this compound may be essential and not easily mutated[2][4][5][6].
The observed effects on cell membrane integrity, efflux pump activity, biofilm formation, and stress responses in S. aureus further complicate the picture[9][10]. These could be downstream consequences of a primary target inhibition or could indicate that this compound has multiple targets within the bacterial cell.
Future research should focus on:
-
Affinity-based target identification: Using techniques such as affinity chromatography with immobilized this compound or photo-affinity labeling to pull down its binding partners from bacterial lysates.
-
Transcriptomic and proteomic analyses: Studying the global changes in gene and protein expression in bacteria upon treatment with sub-lethal concentrations of this compound to identify affected pathways.
-
Structural biology: Determining the structure of this compound in complex with its putative target(s) to understand the molecular basis of its inhibitory activity.
Conclusion
This compound remains a promising antibacterial compound with potent activity against a broad spectrum of bacteria. While its initial identification as a trans-translation inhibitor was a significant step, the current body of evidence suggests a more complex mechanism of action that may involve multiple targets or a different primary target altogether. This guide provides a comprehensive summary of the existing data and methodologies to aid researchers in further elucidating the precise mechanism of this intriguing compound, which is crucial for its potential development as a therapeutic agent.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. youtube.com [youtube.com]
- 6. jksus.org [jksus.org]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. researchgate.net [researchgate.net]
Early Research on KKL-35 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KKL-35, an oxadiazole-based compound, has emerged as a potent antibacterial agent, primarily investigated for its ability to inhibit the trans-translation process in a wide range of bacteria.[1][2] While its efficacy against pathogenic bacteria is the principal focus of current research, an understanding of its cytotoxic profile in mammalian cells is crucial for its potential development as a therapeutic agent. Early studies have consistently reported that this compound exhibits low cytotoxicity, a favorable characteristic for a prospective antibiotic. This guide provides an in-depth analysis of the available early research on the cytotoxicity of this compound, presenting quantitative data, outlining common experimental methodologies for assessing cytotoxicity, and discussing the current understanding of its mechanism of action in eukaryotic cells.
Quantitative Cytotoxicity Data
The available literature on the cytotoxicity of this compound is limited, with most studies qualitatively describing it as low. However, one key study provides a quantitative measure of its effect on a human cancer cell line.
Table 1: Cytotoxicity of this compound against HeLa Cells
| Cell Line | Assay | Endpoint | Value | Reference |
| HeLa | Cytotoxicity | CC50 | >50 µM | Ramadoss, C. S., et al. (2020)[3] |
| CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of a cell population. |
This finding indicates that a concentration of over 50 µM of this compound is required to reduce the viability of HeLa (human cervical cancer) cells by half, supporting the general observation of its low cytotoxic potential in mammalian cells.
Experimental Protocols for Cytotoxicity Assessment
While the specific protocol used to determine the CC50 of this compound on HeLa cells is not detailed in the available literature, standard in vitro methods are employed to assess the cytotoxicity of chemical compounds. The following are detailed descriptions of common assays that are likely to have been used and are standard in the field.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the cell viability against the log of the compound concentration.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Collection of Supernatant: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture (which includes lactate, NAD+, and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Maximum LDH release is determined by treating control cells with a lysis buffer. The percentage of cytotoxicity is calculated based on the ratio of LDH released from treated cells to the maximum LDH release.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound has been identified in bacteria as the inhibition of trans-translation, a ribosome rescue system.[2] However, the mechanism of its cytotoxic effects, albeit low, in eukaryotic cells is not well understood. There is currently no published research detailing the specific signaling pathways in mammalian cells that are affected by this compound.
Given its low cytotoxicity, it is plausible that at higher concentrations, this compound may induce apoptosis or necrosis through off-target effects. Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of signaling events. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Further research would be necessary to determine if this compound, at cytotoxic concentrations, interacts with any components of these pathways. For instance, future studies could investigate the activation of caspases (e.g., caspase-3, -8, -9), changes in mitochondrial membrane potential, or the release of cytochrome c in mammalian cells treated with this compound.
Experimental Workflow for Investigating Cytotoxicity
A logical workflow for a comprehensive investigation into the cytotoxicity of a novel compound like this compound is outlined below.
Conclusion and Future Directions
Future research should focus on:
-
Expanding Cytotoxicity Profiling: Evaluating the cytotoxicity of this compound across a broader panel of human cancer and non-cancer cell lines to assess its selectivity.
-
Elucidating the Mechanism of Action: Investigating the precise molecular mechanisms underlying the observed cytotoxicity at high concentrations, including its potential to induce apoptosis or other forms of cell death.
-
Identifying Cellular Targets: Determining if this compound has any off-target effects in mammalian cells that could contribute to cytotoxicity.
A more complete characterization of the cytotoxic profile of this compound will be essential for its continued development and potential clinical translation.
References
Methodological & Application
Application Notes and Protocols: KKL-35 Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
KKL-35 is an oxadiazole compound demonstrating potent, broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Initially identified as an inhibitor of trans-translation, a crucial ribosome rescue mechanism in many bacteria, its precise mechanism of action may vary across different species.[3][4][5] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[6][7]
Data Presentation: this compound MIC Values
The following table summarizes the reported MIC values of this compound against various bacterial species.
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Bacillus anthracis | Sterne | ≤6 | <2 | [3] |
| Mycobacterium smegmatis | mc2155 | ≤6 | <2 | [3] |
| Staphylococcus aureus | Newman | Not specified | Not specified | [2] |
| Staphylococcus aureus | MRSA252 | Not specified | Not specified | [2] |
| Staphylococcus aureus | USA300 | Not specified | Not specified | [2] |
| Legionella pneumophila | Not specified | 0.125 | 0.04 | [8] |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the widely accepted broth microdilution method.[6][9][10]
1. Materials
-
This compound compound
-
Appropriate bacterial strains (e.g., S. aureus, B. anthracis, M. smegmatis, L. pneumophila)
-
Sterile 96-well microtiter plates (round-bottom recommended)[9]
-
Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[7][10]
-
Sterile saline (0.85% w/v)[11]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound (if required)[10]
-
Spectrophotometer or densitometer
-
Micropipettes and sterile tips
-
Plate reader for measuring optical density (OD)
-
Incubator
2. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The solubility of the compound should be considered.
-
Further dilute the stock solution in the appropriate sterile broth to create a working solution at twice the highest desired final concentration to be tested.
3. Preparation of Bacterial Inoculum
-
From a fresh agar plate culture, select a single, well-isolated colony of the test bacterium.
-
Inoculate the colony into a tube containing 5 mL of sterile broth.
-
Incubate the broth culture overnight at 37°C with agitation.
-
On the day of the assay, dilute the overnight culture in fresh sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).[7]
-
Prepare the final inoculum by diluting the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.[7]
4. Broth Microdilution Procedure
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x this compound working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no this compound), and the twelfth column will be the sterility control (no bacteria).
-
Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
5. Interpretation of Results
-
Following incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, the OD of the wells can be measured using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the sterility control.[12]
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) assay.
Proposed Signaling Pathway: Inhibition of trans-Translation
While the exact mechanism of this compound's activity may not be universal across all bacteria, its initial discovery was as an inhibitor of the trans-translation ribosome rescue system. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of this compound via inhibition of the trans-translation pathway.
References
- 1. This compound inhibits growth of Staphylococcus aureus by systematically changing bacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of trans-Translation Synergistically Interacts with Cathelicidin Antimicrobial Peptides To Impair Survival of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for KKL-35 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of KKL-35, a potent broad-spectrum antibacterial agent, in various in vitro assays. This compound has been identified as an inhibitor of bacterial trans-translation, a ribosome rescue system, making it a valuable tool for antimicrobial research and drug development.[1][2][3]
Compound Information
| Property | Value |
| Molecular Formula | C₁₅H₉ClFN₃O₂ |
| Molecular Weight | 317.70 g/mol [4] |
| CAS Number | 865285-29-6[4] |
| Appearance | White to off-white solid[4] |
| Purity | >98% (or as specified by the supplier) |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO)[3][4] |
| Solubility in DMSO | ≥ 6.25 mg/mL (19.67 mM). Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic and can affect solubility.[4] Another source suggests a solubility of up to 32 mg/mL (100.72 mM) in fresh DMSO.[3] |
| Insoluble in | Water, Ethanol[3] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[3][4] |
| Powder Storage | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For 1 mL of a 10 mM stock solution, use 3.177 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]
Workflow for preparing this compound stock solution.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate growth medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include a positive control (bacteria with no this compound) and a negative control (medium only). Also, include a solvent control with the highest concentration of DMSO used in the dilutions.
-
Dilute the overnight bacterial culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
After incubation, measure the OD₆₀₀ of each well using a plate reader.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This compound has shown a MIC of 6 µM against S. flexneri and 0.3 µM against an E. coli efflux-deficient strain.[4]
Protocol 3: In Vitro Trans-Translation Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on the trans-translation process using a coupled in vitro transcription/translation system.[1]
Materials:
-
Coupled in vitro transcription/translation kit (e.g., E. coli S30 extract system)
-
DNA template encoding a nonstop protein (e.g., DHFR-ns)[1]
-
tmRNA and SmpB proteins
-
This compound stock solution
-
Radiolabeled amino acids (e.g., ³⁵S-methionine)
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the in vitro transcription/translation reactions according to the manufacturer's instructions.
-
Add the nonstop DNA template, tmRNA, and SmpB to the reaction mixture.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a control to the reactions. A study has shown that 10 µM of this compound can inhibit the tagging of DHFR-ns.[1][4]
-
Initiate the reaction by adding the S30 extract and incubate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the protein products by SDS-PAGE.
-
Dry the gel and visualize the radiolabeled proteins using a phosphorimager or autoradiography.
-
Inhibition of trans-translation is observed as a decrease in the higher molecular weight tagged protein and an accumulation of the untagged nonstop protein. This compound has an IC₅₀ of 0.9 µM in a trans-translation tagging reaction.[3][4]
Mechanism of this compound in inhibiting trans-translation.
Quantitative Data Summary
| Assay | Organism/Cell Line | Endpoint | Result |
| Trans-translation Inhibition | In vitro (E. coli system) | IC₅₀ | 0.9 µM[3][4] |
| Antibacterial Activity | Shigella flexneri | MIC | 6 µM[4] |
| Antibacterial Activity | E. coli (tolC mutant) | MIC | 0.3 µM[4] |
| Antibacterial Activity | Bacillus anthracis | MIC | < 6 µM[4] |
| Antibacterial Activity | Mycobacterium smegmatis | MIC | < 6 µM[4] |
| Antibacterial Activity | Legionella pneumophila | MIC | ~0.04 mg/L |
| Cytotoxicity | HEK293 cells | IC₅₀ | 8.9 µM[4] |
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Always adhere to appropriate laboratory safety practices when handling chemical compounds and biological materials.
References
Aveloxadiazole KKL-35: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aveloxadiazole KKL-35 is a novel oxadiazole compound demonstrating potent, broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Initially identified as an inhibitor of the bacterial trans-translation rescue system, subsequent research has indicated that its mechanism of action may be more complex and potentially independent of trans-translation inhibition in certain bacterial species.[2][3][4] This document provides a compilation of key experimental data and detailed protocols for the in vitro evaluation of this compound, intended to serve as a resource for researchers in the fields of microbiology and drug development.
Chemical Information
| Compound Name | Synonym | Chemical Class | CAS Number |
| Aveloxadiazole this compound | This compound | Oxadiazole | 865285-31-8 |
Quantitative Data Summary
Table 1: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Bacillus anthracis | Sterne | ≤6 | <2 | [5] |
| Mycoplasma smegmatis | mc²155 | ≤6 | <2 | [5] |
| Mycobacterium tuberculosis | H37Rv | - | 1.6 | [6] |
| Escherichia coli | ΔtolC | 0.3 | - | [1] |
| Shigella flexneri | 2a 2457T | 6 | - | [5] |
| Legionella pneumophila | Paris | 0.125 | 0.04 | [7] |
| Legionella pneumophila | Philadelphia-1 | 0.125 | 0.04 | [3] |
| Legionella pneumophila | Lens | 0.125 | 0.04 | [3] |
| Legionella pneumophila | Lorraine | 0.125 | 0.04 | [3] |
| Legionella anisa | - | - | 0.04 | [3] |
| Legionella dumoffii | - | - | 0.04 | [3] |
| Legionella micdadei | - | - | 0.04 | [3] |
Table 2: In Vitro Inhibition Data
| Assay | IC₅₀ (µM) | Reference |
| trans-translation tagging reaction | 0.9 | [8] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and specific studies on this compound.[5][9]
1. Materials:
-
This compound stock solution (dissolved in 100% DMSO)[5]
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Lysogeny Broth (LB) for E. coli and S. flexneri, Cation-Adjusted Mueller-Hinton Broth (CAMHB) for general testing)[5][10]
-
Bacterial culture in the exponential growth phase
-
Sterile diluent (e.g., saline or growth medium)
-
Incubator
2. Procedure:
-
Prepare a 2-fold serial dilution of this compound in the appropriate growth medium in the 96-well plate. The final volume in each well should be 50 µL, and the concentrations should span a range appropriate for the test organism (e.g., 0.1 to 128 µg/mL).
-
Prepare a bacterial inoculum by diluting an overnight culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the growth medium.[5]
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (bacteria with no this compound) and a negative control (medium only) on each plate.
-
Seal the plates to prevent evaporation and incubate at 37°C for 16-20 hours.[9]
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Assay
This protocol outlines the procedure to assess the bactericidal or bacteriostatic activity of this compound over time.[7][11]
1. Materials:
-
This compound stock solution
-
Bacterial culture in the exponential growth phase
-
Appropriate growth medium
-
Sterile tubes or flasks for incubation
-
Sterile saline for serial dilutions
-
Agar plates for CFU counting
-
Shaking incubator
2. Procedure:
-
Prepare tubes with growth medium containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control.
-
Inoculate each tube with the test bacterium to a final density of approximately 5 x 10⁵ CFU/mL.[10]
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform a 10-fold serial dilution of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[11]
Protocol 3: Staphylococcus aureus Biofilm Formation Inhibition Assay
This protocol is a general method for assessing the effect of this compound on biofilm formation, which can be adapted from standard protocols.[8][12][13][14]
1. Materials:
-
This compound stock solution
-
S. aureus culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
2. Procedure:
-
Grow an overnight culture of S. aureus in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 100 µL of this compound at various concentrations (2-fold dilutions) to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, discard the planktonic cells and gently wash the wells twice with phosphate-buffered saline (PBS).
-
Air-dry the plate.
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.[12]
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[12]
-
Measure the absorbance at 570-595 nm using a plate reader.[14][15]
Protocol 4: Macrophage Infection Model with Legionella pneumophila
This protocol is based on studies of this compound's activity against intracellular L. pneumophila.[3][7]
1. Materials:
-
Human monocyte-derived macrophages (e.g., differentiated U937 cells)
-
L. pneumophila culture
-
Cell culture medium (e.g., RPMI 1640)
-
This compound stock solution
-
Sterile water for bacterial lysis
-
Agar plates for CFU counting
2. Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Infect the macrophage monolayer with L. pneumophila at a multiplicity of infection (MOI) of 10.[3]
-
After a 1-hour incubation to allow for phagocytosis, wash the cells with fresh medium to remove extracellular bacteria.
-
Add fresh medium containing various concentrations of this compound. Include a drug-free control.
-
Incubate the infected cells at 37°C in a 5% CO₂ atmosphere.
-
At different time points (e.g., 24, 48, 72 hours), lyse the macrophages with sterile water to release intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of intracellular CFU/mL.
Visualizations
Caption: General workflow for in vitro evaluation of this compound.
Caption: Hypothesized mechanism of this compound via trans-translation inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Biofilm Formation in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. static.igem.org [static.igem.org]
- 13. imquestbio.com [imquestbio.com]
- 14. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mlj.goums.ac.ir [mlj.goums.ac.ir]
Application Notes and Protocols for KKL-35 in Antibiotic Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KKL-35, an oxadiazole-based compound, in antibiotic synergy studies. The information compiled from recent scientific publications offers detailed protocols for key experiments, quantitative data on its synergistic effects, and insights into its potential mechanisms of action.
Introduction to this compound
This compound is a novel oxadiazole compound demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Initially identified as an inhibitor of bacterial trans-translation, a ribosome rescue mechanism, its mode of action is now understood to be more complex, potentially involving the disruption of several cellular processes.[1][2] Of particular interest to researchers is the ability of this compound to act synergistically with existing antibiotics, offering a promising avenue to combat antimicrobial resistance. Studies have shown that this compound can enhance the efficacy of antibiotics such as ciprofloxacin, rifampicin, and linezolid against challenging pathogens like Staphylococcus aureus (S. aureus).[1][3]
The synergistic effect of this compound is attributed to its multifaceted impact on bacterial physiology. It has been shown to decrease bacterial adaptation to environmental stress, inhibit the formation of protective biofilms, and modulate membrane transport by affecting uptake and efflux systems.[1][3] These actions effectively weaken the bacteria, rendering them more susceptible to the killing effects of conventional antibiotics.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the antibacterial and synergy-enhancing effects of this compound.
Table 1: In Vitro Antibacterial Activity of this compound against S. aureus
| Bacterial Strain | This compound Concentration | Effect | Reference |
| MRSA (ATCC 43300) | 0.79 µM, 1.58 µM, 3.15 µM | Inhibition of bacterial growth | [4] |
| MSSA (ATCC 29213) | 0.79 µM, 1.58 µM, 3.15 µM | Inhibition of bacterial growth | [4] |
| MRSA (ATCC 43300) | 3.15 µM, 15.75 µM, 31.50 µM | Time-dependent killing | [4] |
| MSSA (ATCC 29213) | 3.15 µM, 15.75 µM, 31.50 µM | Time-dependent killing | [4] |
Table 2: Synergistic and Biofilm Inhibition Effects of this compound against S. aureus
| Parameter | Control (DMSO) | This compound Treated | Fold Change/Effect | Reference |
| Biofilm Formation (OD) | 1.45 ± 0.21 | 0.47 ± 0.12 | ~3-fold decrease | [1] |
| Survival under NaCl stress | 68.21 ± 5.31% | 21.03 ± 2.60% | ~3.2-fold decrease in survival | [1] |
| Survival under H₂O₂ stress | 74.78 ± 2.88% | 4.91 ± 3.14% | ~15.2-fold decrease in survival | [1] |
| Serum Resistance | 78.31 ± 5.64% | 42.27 ± 2.77% | ~1.85-fold decrease in survival | [1] |
| Antibiotic Combination | Effect | Reference | ||
| This compound + Ciprofloxacin | Significantly decreased bacterial loads compared to the most active single agent. | [1] | ||
| This compound + Rifampicin | Significantly decreased bacterial loads compared to the most active single agent. | [1] | ||
| This compound + Linezolid | Significantly decreased bacterial loads compared to the most active single agent. | [1] |
Note: Specific Fractional Inhibitory Concentration Index (FICI) values for the antibiotic combinations are not yet available in the cited literature, but the observed significant decrease in bacterial load strongly suggests a synergistic or additive interaction.
Experimental Protocols
Detailed methodologies for key experiments in antibiotic synergy studies involving this compound are provided below.
Protocol 1: Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 43300, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB) for some applications
-
This compound stock solution
-
Antibiotic stock solutions (e.g., ciprofloxacin, rifampicin, linezolid)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional serial dilution of this compound (e.g., along the rows) and the partner antibiotic (e.g., along the columns).
-
Typically, row H contains serial dilutions of this compound alone, and column 12 contains serial dilutions of the antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
The remaining wells will contain combinations of both agents at varying concentrations.
-
Include a growth control well (no antimicrobials) and a sterility control well (no bacteria).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Antibiotic
-
-
Interpret the FICI values:
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 2: Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 43300, S. aureus ATCC 29213)
-
MHB or CAMHB
-
This compound and antibiotic stock solutions
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh broth to an exponential phase (e.g., OD₆₀₀ of ~0.1) and then further dilute to a starting concentration of ~5 x 10⁵ CFU/mL.
-
Experimental Setup: Prepare tubes or flasks containing:
-
Growth control (no drug)
-
This compound alone (at a specified concentration, e.g., 1x or 4x MIC)
-
Antibiotic alone (at a specified concentration, e.g., 1x or 4x MIC)
-
Combination of this compound and the antibiotic at the same concentrations.
-
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected samples in sterile saline or PBS and plate onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
-
Bacteriostatic activity is defined as a < 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the hypothesized mechanism of action of this compound and the experimental workflows.
Caption: Hypothesized mechanism of this compound action in bacteria.
Caption: Workflow for the Checkerboard Synergy Assay.
References
Application Notes and Protocols: KKL-35 Dose-Response Curve Analysis in Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
KKL-35 is a novel oxadiazole benzamide compound demonstrating potent, broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] In Staphylococcus aureus, a leading cause of clinical infections, this compound exerts its effect by inhibiting trans-translation, a crucial ribosome rescue mechanism in bacteria.[3] This process is essential for bacterial viability, making it a promising target for new antimicrobial agents.[3] KKL-40, a closely related analog, has been shown to be bacteriostatic against S. aureus.[3] this compound has also been observed to decrease biofilm formation, reduce bacterial survival under environmental stress, and impair membrane transport processes.[1][2]
These application notes provide a comprehensive overview of the dose-dependent effects of this compound on S. aureus and include detailed protocols for generating dose-response curves to determine key efficacy parameters such as the half-maximal inhibitory concentration (IC50).
Data Presentation
The following table summarizes the quantitative effects of this compound on various S. aureus phenotypes as reported in the literature. This data provides a baseline for understanding the compound's potency and multifaceted mechanism of action.
| Parameter Assessed | S. aureus Strain(s) | This compound Concentration | Observed Effect | Control | Reference |
| Growth Inhibition | Newman, MRSA252, USA300 | Not specified | Effective inhibition of growth | Medium alone | [3] |
| Biofilm Formation | Not specified | Not specified | Significantly decreased biofilm formation (0.47 ± 0.12) | DMSO (1.45 ± 0.21) | [1][2] |
| Survival under NaCl Stress | Not specified | Not specified | Significantly lower survival (21.03 ± 2.60%) | DMSO (68.21 ± 5.31%) | [1][2] |
| Survival under H₂O₂ Stress | Not specified | Not specified | Significantly lower survival (4.91 ± 3.14%) | DMSO (74.78 ± 2.88%) | [1][2] |
| Survival after UV Exposure (4.2 J/m²) | Not specified | Not specified | Significantly decreased survival (23.91 ± 0.71%) | DMSO (55.45 ± 4.70%) | [2] |
| Survival after UV Exposure (7.0 J/m²) | Not specified | Not specified | Significantly decreased survival (12.80 ± 1.03%) | DMSO (31.99 ± 5.99%) | [2] |
| Survival after UV Exposure (14.0 J/m²) | Not specified | Not specified | Significantly decreased survival (1.52 ± 0.63%) | DMSO (6.49 ± 0.51%) | [2] |
| Serum Resistance | Not specified | Not specified | Significantly decreased bacterial survival (42.27 ± 2.77%) | DMSO (78.31 ± 5.64%) | [1][2] |
| Membrane Integrity | Not specified | Not specified | Significantly decreased | Not specified | [1][2] |
| Ethidium Bromide Uptake and Efflux | Not specified | Not specified | Significantly decreased | Not specified | [1][2] |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of trans-translation. It binds to the 23S rRNA, a component of the large ribosomal subunit, at a site distinct from other known ribosome-targeting antibiotics.[3] This binding event obstructs the ribosome rescue process, leading to a bacteriostatic effect.[3] The downstream consequences of this inhibition include systemic changes to bacterial physiology, such as reduced stress tolerance and impaired membrane functions.[1][2]
Caption: Proposed mechanism of action for this compound in S. aureus.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Dose-Response Curve Generation
This protocol details the broth microdilution method to determine the MIC of this compound against S. aureus and to generate data for a dose-response curve.
Materials:
-
S. aureus strain (e.g., ATCC 29213, Newman, MRSA USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Sterile DMSO (vehicle control)
-
Positive control antibiotic (e.g., vancomycin)
-
Sterile pipette tips and reservoirs
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of S. aureus.
-
Inoculate the colonies into 5 mL of CAMHB.
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in microcentrifuge tubes. The concentration range should be wide enough to encompass both maximal inhibition and no effect (e.g., 128 µg/mL to 0.125 µg/mL).
-
Ensure the final concentration of DMSO in each well is consistent and does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth.
-
-
Plate Setup:
-
In a sterile 96-well plate, add 50 µL of the diluted bacterial inoculum to each well.
-
Add 50 µL of the serially diluted this compound solutions to the corresponding wells, resulting in a final volume of 100 µL per well.
-
Controls:
-
Negative Control (No Bacteria): 100 µL of CAMHB.
-
Positive Control (Growth Control): 50 µL of bacterial inoculum + 50 µL of CAMHB with DMSO (at the same concentration as the highest this compound well).
-
Positive Antibiotic Control: 50 µL of bacterial inoculum + 50 µL of a known antibiotic solution.
-
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours without shaking.
-
-
Data Collection:
-
After incubation, measure the optical density at 600 nm (OD₆₀₀) of each well using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth (or results in a significant reduction in OD₆₀₀ compared to the growth control).
-
-
Dose-Response Curve Analysis:
-
Calculate the percentage of growth inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - [(OD_test - OD_neg) / (OD_pos - OD_neg)])
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for determining the dose-response of this compound against S. aureus.
Conclusion
This compound represents a promising new class of antibacterial compounds with a unique mechanism of action against S. aureus. The protocols and data presented here provide a framework for researchers to effectively characterize the dose-dependent inhibitory effects of this compound and similar compounds. Accurate determination of dose-response relationships is a critical step in the preclinical evaluation of novel antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits growth of Staphylococcus aureus by systematically changing bacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small-Molecule Inhibitor of trans-Translation Synergistically Interacts with Cathelicidin Antimicrobial Peptides To Impair Survival of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Bactericidal Activity of KKL-35 Using Time-Kill Kinetics Assay
Introduction
KKL-35 is an oxadiazole compound demonstrating potent, broad-spectrum antibacterial activity against a variety of pathogenic bacteria, including Legionella pneumophila and Staphylococcus aureus.[1][2][3] Initial studies suggest that this compound's mode of action is independent of trans-translation inhibition, a previously proposed target for this class of compounds.[1][4][5][6] The precise molecular target of this compound remains to be elucidated.[1][2][4][5][6] Time-kill kinetics assays are crucial for characterizing the pharmacodynamics of a novel antimicrobial agent like this compound, providing insights into its bactericidal or bacteriostatic effects over time.[7][8] This assay helps determine the concentration- and time-dependent killing of bacteria, which is essential for preclinical drug development.[3][7] A key indicator of bactericidal activity is a reduction in viable bacterial count (CFU/mL) by ≥ 3-log10, which corresponds to 99.9% killing of the initial inoculum.[7]
Application
This protocol provides a standardized method to evaluate the in vitro bactericidal or bacteriostatic activity of this compound against a susceptible bacterial strain over a 24-hour period. The data generated can be used to compare the efficacy of this compound with other antibiotics and to understand its killing kinetics.
Experimental Protocols
Materials
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, and diluted to desired concentrations)
-
Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator (optional)
-
Micropipettes and sterile tips
-
Serial dilution tubes
-
Plate spreader
Procedure
1. Inoculum Preparation: a. From a fresh overnight culture of the test organism on a TSA plate, select 2-3 isolated colonies. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at an optical density of 0.08-0.13 at 625 nm. d. Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.
2. Time-Kill Assay Setup: a. Prepare test tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]). The final volume in each tube should be standardized (e.g., 10 mL). b. Include a growth control tube containing only the bacterial inoculum in CAMHB without any this compound. c. If this compound is dissolved in a solvent like DMSO, a solvent control tube containing the highest concentration of the solvent used in the assay should also be included. d. Inoculate each tube (except for a sterility control tube containing only media) with the prepared bacterial suspension to achieve the final concentration of ~5 x 10⁵ CFU/mL.
3. Incubation and Sampling: a. Incubate all tubes at 37°C, preferably with shaking to ensure aeration. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[9][10]
4. Bacterial Enumeration (Viable Cell Count): a. Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS. b. Plate 100 µL of the appropriate dilutions onto TSA plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL. e. Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
5. Data Analysis: a. Plot the log10 CFU/mL against time for each this compound concentration and the growth control. b. Determine the change in log10 CFU/mL from the initial inoculum (time 0). c. A ≥ 3-log10 reduction in CFU/mL is considered bactericidal.[7][11] A < 3-log10 reduction is considered bacteriostatic.[11]
Data Presentation
The results of the time-kill kinetics assay can be summarized in a table for clear comparison of the different concentrations of this compound over time.
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC this compound (log10 CFU/mL) | 1x MIC this compound (log10 CFU/mL) | 2x MIC this compound (log10 CFU/mL) | 4x MIC this compound (log10 CFU/mL) |
| 0 | 5.70 | 5.68 | 5.71 | 5.69 | 5.70 |
| 2 | 6.30 | 5.45 | 5.10 | 4.50 | 3.90 |
| 4 | 7.15 | 5.30 | 4.65 | 3.80 | 2.85 |
| 6 | 8.00 | 5.10 | 4.10 | 3.10 | <2.00 |
| 8 | 8.50 | 4.95 | 3.50 | 2.50 | <2.00 |
| 12 | 8.90 | 4.80 | 2.90 | <2.00 | <2.00 |
| 24 | 9.20 | 4.75 | <2.00 | <2.00 | <2.00 |
Note: This table presents hypothetical data for illustrative purposes. The limit of detection is assumed to be 100 CFU/mL (2.00 log10 CFU/mL).
Mandatory Visualization
Caption: Workflow of the Time-Kill Kinetics Assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pnas.org [pnas.org]
- 3. This compound inhibits growth of Staphylococcus aureus by systematically changing bacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
Application Notes and Protocols for Aveloxadiazole KKL-35 in Macrophage Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aveloxadiazole KKL-35 is a novel oxadiazole-based compound demonstrating potent, broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including significant intracellular pathogens such as Legionella pneumophila, Mycobacterium tuberculosis, and Staphylococcus aureus.[1][2][3] Its efficacy in inhibiting bacterial proliferation within host macrophages, coupled with low host cell cytotoxicity, positions this compound as a promising lead compound for the development of new anti-infective therapies.[3][4]
These application notes provide a comprehensive overview of the use of this compound in in vitro macrophage infection models. Detailed protocols for assessing its intracellular antibacterial efficacy and cytotoxicity are presented, along with a summary of key quantitative data from published studies. Additionally, a proposed signaling pathway for the macrophage response to intracellular bacterial infection and the experimental workflow for evaluating this compound are visualized.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
| Organism | Assay | Concentration | Effect | Reference |
| Legionella pneumophila | MIC | 0.04 mg/L (0.125 µM) | Inhibition of growth | [2] |
| Mycobacterium tuberculosis | MIC | 1.6 µg/mL | Inhibition of growth | [2] |
| Mycobacterium tuberculosis | Plating Assay | 8.0 µg/mL | >90% killing within 7 days | [2] |
Table 2: Efficacy of this compound in Macrophage Infection Models
| Infected Cell Type | Pathogen | This compound Concentration | Time of Addition | Observed Effect | Reference |
| U937-derived macrophages | Legionella pneumophila | > 1 mg/L | 1 hour post-infection | Prevented intracellular replication | [2][3] |
| U937-derived macrophages | Legionella pneumophila | 0.7 mg/L | 18 or 24 hours post-infection | Inhibited ongoing intracellular replication | [2][3] |
| U937-derived macrophages | Legionella pneumophila | 10 mg/L | - | Protected macrophages from infection-induced lysis | [2][3] |
Table 3: Cytotoxicity of this compound
| Cell Type | Concentration | Observation | Reference |
| U937-derived macrophages | 10 mg/L | Non-toxic | [2][3] |
| Macrophages | Up to 19 mg/L (structurally related KKL-10, KKL-40) | Non-toxic | [2] |
Mandatory Visualizations
Caption: Workflow for evaluating this compound in macrophage infection models.
Caption: Hypothetical macrophage signaling in response to intracellular bacteria.
Experimental Protocols
Protocol 1: Intracellular Antibacterial Activity of this compound against L. pneumophila in a Human Macrophage Model
This protocol details the methodology to assess the efficacy of this compound in inhibiting the intracellular replication of Legionella pneumophila within human monocyte-derived macrophages (e.g., differentiated THP-1 cells or U937 cells).
Materials:
-
Human monocytic cell line (THP-1 or U937)
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Legionella pneumophila strain (e.g., GFP-expressing strain for fluorescence-based monitoring)
-
ACES-buffered yeast extract (AYE) broth and buffered charcoal yeast extract (BCYE) agar
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile water for cell lysis
-
96-well and 24-well tissue culture plates
Procedure:
-
Macrophage Differentiation (THP-1 cells):
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in RPMI-1640 medium into the desired tissue culture plates.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, aspirate the PMA-containing medium and wash the adherent macrophages gently with warm PBS.
-
Add fresh, pre-warmed RPMI-1640 medium without PMA and rest the cells for 24 hours before infection.
-
-
Bacterial Preparation:
-
Culture L. pneumophila on BCYE agar plates for 3-4 days at 37°C.
-
Inoculate a colony into AYE broth and grow to the post-exponential phase.
-
Harvest the bacteria by centrifugation, wash with PBS, and resuspend in RPMI-1640 medium.
-
Determine the bacterial concentration by measuring the optical density at 600 nm (OD600) and/or by plating serial dilutions on BCYE agar for colony-forming unit (CFU) enumeration.
-
-
Macrophage Infection:
-
Aspirate the medium from the differentiated macrophages.
-
Infect the macrophage monolayer with L. pneumophila at a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage) in RPMI-1640 medium.
-
Centrifuge the plates at 400 x g for 10 minutes to synchronize the infection and incubate for 1 hour at 37°C.
-
After the incubation period, wash the cells twice with warm PBS to remove extracellular bacteria.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium from the stock solution. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
-
Add the this compound dilutions to the infected macrophages at different time points post-infection (e.g., 1 hour, 18 hours, 24 hours) to assess both prophylactic and therapeutic effects.[2][3] Include a vehicle control (DMSO) and an untreated control.
-
-
Assessment of Intracellular Replication:
-
GFP-based Assay (for GFP-expressing bacteria):
-
Monitor the increase in GFP fluorescence over time (e.g., every hour for 48-72 hours) using a plate reader. A decrease or stabilization of the fluorescence signal in treated wells compared to the control indicates inhibition of bacterial replication.[2]
-
-
CFU Enumeration:
-
At selected time points (e.g., 24, 48, 72 hours post-infection), aspirate the medium from the wells.
-
Lyse the macrophages by adding sterile, cold water and incubating for 10 minutes, followed by vigorous pipetting to release the intracellular bacteria.
-
Prepare serial dilutions of the lysate in PBS and plate on BCYE agar.
-
Incubate the plates for 3-4 days at 37°C and count the colonies to determine the number of viable intracellular bacteria.
-
-
Protocol 2: Cytotoxicity Assessment of this compound on Macrophages
This protocol describes how to evaluate the potential cytotoxic effects of this compound on macrophages using a Lactate Dehydrogenase (LDH) release assay.
Materials:
-
Differentiated macrophages (as prepared in Protocol 1)
-
RPMI-1640 medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well tissue culture plates
-
Lysis buffer (provided in the LDH kit)
-
Untreated control cells
Procedure:
-
Cell Seeding and Treatment:
-
Seed and differentiate macrophages in a 96-well plate as described in Protocol 1.
-
Prepare serial dilutions of this compound in RPMI-1640 medium at concentrations ranging from sub-efficacious to several-fold higher than the effective concentration observed in the infection assay.
-
Add the this compound dilutions to the wells containing the macrophages.
-
Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the this compound dilutions.
-
Untreated Control (Low Control): Cells in medium only.
-
Maximum LDH Release Control (High Control): Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
-
-
Incubation:
-
Incubate the plate for a duration relevant to the infection assay (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
-
LDH Assay:
-
Following the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Low Control Absorbance) / (High Control Absorbance - Low Control Absorbance)] x 100
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Compare the cytotoxicity of this compound treated cells to the vehicle control to determine if the compound induces cell death.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits growth of Staphylococcus aureus by systematically changing bacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KKL-35 precipitation in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KKL-35, focusing on issues related to its precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel oxadiazole compound with broad-spectrum antibacterial activity.[1] It was initially identified as an inhibitor of bacterial trans-translation, a ribosome rescue system.[2] However, subsequent studies have suggested that its antibiotic activity may be independent of trans-translation inhibition in some bacteria, and its precise mechanism of action is still under investigation.[3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions in 100% DMSO and store them at -20°C or -80°C for long-term stability.
Q3: Why does my this compound precipitate when I add it to my aqueous experimental buffer?
A3: this compound, like many oxadiazole-based compounds, has low aqueous solubility. Precipitation upon addition to aqueous buffers is a common issue and can be influenced by several factors including the final concentration of this compound, the pH and composition of the buffer, the final percentage of DMSO, and the temperature.
Q4: What are the typical working concentrations for this compound in antibacterial assays?
A4: The effective concentration of this compound varies depending on the bacterial species. Minimum Inhibitory Concentration (MIC) values have been reported to be in the sub-micromolar to low micromolar range for various bacteria. For example, the MIC for Legionella pneumophila is approximately 0.04 mg/L (which is about 0.15 µM), while for other bacteria like Bacillus anthracis and Mycobacterium smegmatis, the MIC is around 6 µM.[2][5]
Troubleshooting Guide: this compound Precipitation
Issue: Precipitate forms immediately upon adding this compound stock solution to the aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Final concentration of this compound is too high. | - Lower the final concentration of this compound in your assay. - Perform a solubility test by preparing serial dilutions of this compound in your buffer to determine the maximum soluble concentration. |
| Final DMSO concentration is too low. | - Increase the final percentage of DMSO in your assay buffer. A final concentration of 0.5% to 1% DMSO is generally well-tolerated by many cell cultures and can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration. |
| Buffer pH and composition. | - Test the solubility of this compound in a small range of pH values around your experimental pH. - High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds ("salting out"). If possible, try reducing the salt concentration. |
| Temperature. | - Ensure your buffer is at room temperature or the experimental temperature before adding the this compound stock solution. Some compounds are less soluble at lower temperatures. |
Issue: Solution is initially clear but a precipitate forms over time.
| Possible Cause | Troubleshooting Steps |
| Compound instability in the aqueous buffer. | - this compound may degrade or aggregate over time in certain aqueous environments. - Prepare fresh working solutions of this compound immediately before each experiment. - Minimize the time the compound is in the aqueous buffer before the experiment is initiated. |
| Interaction with components in the media. | - If using complex media (e.g., cell culture media with serum), components like proteins can sometimes interact with the compound and cause precipitation. - Consider reducing the serum concentration if your experimental design allows. - Test the solubility of this compound in a simpler buffer first to identify if media components are the issue. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
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Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
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Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations that will be further diluted into your aqueous buffer.
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To prepare the final working solutions, add a small volume of the DMSO-diluted this compound to your pre-warmed aqueous buffer. For example, add 1 µL of a 1 mM this compound solution in DMSO to 99 µL of buffer to get a final concentration of 10 µM with 1% DMSO.
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Vortex the final working solution gently immediately after adding the this compound stock to ensure it is well-mixed.
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Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a general guideline for determining the MIC of this compound against a bacterial strain.
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Prepare a 96-well microtiter plate.
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Add 50 µL of sterile bacterial growth medium to wells A1 through A11.
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Add 100 µL of the this compound working solution at the highest desired concentration (e.g., 64 µM in media with 1% DMSO) to well A1. This will be your starting concentration.
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Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix well, then transfer 50 µL from A2 to A3, and so on, up to well A10. Discard the final 50 µL from well A10. Well A11 will serve as the growth control (no this compound). Well A12 should contain 100 µL of sterile medium only and will be the sterility control.
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Prepare a bacterial inoculum according to standard protocols (e.g., to a final concentration of 5 x 10^5 CFU/mL).
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Add 50 µL of the bacterial inoculum to wells A1 through A11. The final volume in these wells will be 100 µL.
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Incubate the plate at the appropriate temperature and time for the specific bacterial strain (e.g., 37°C for 18-24 hours).
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Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClN₅O | Vendor Data |
| Molecular Weight | 265.70 g/mol | Vendor Data |
| CAS Number | 865285-29-6 | Vendor Data |
| Recommended Solvent | DMSO | Published Literature |
| Aqueous Solubility | Poor (exact value not published) | Inferred from chemical class |
| Storage | -20°C or -80°C (stock solution) | General Lab Practice |
Table 2: Reported Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | MIC (µM) | MIC (µg/mL) | Reference |
| Legionella pneumophila | ~0.15 | ~0.04 | [5] |
| Bacillus anthracis | ≤6 | ≤1.59 | [2] |
| Mycobacterium smegmatis | ≤6 | ≤1.59 | [2] |
| Shigella flexneri | 6 | 1.59 | MedChemExpress |
| Escherichia coli ΔtolC | 0.3 | 0.08 | MedChemExpress |
Visualizations
Caption: Hypothesized mechanism of this compound via inhibition of trans-translation.
Caption: Workflow for preparing this compound aqueous solutions and checking for precipitation.
References
- 1. This compound inhibits growth of Staphylococcus aureus by systematically changing bacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting KKL-35 synergy experiment variability
This technical support center provides troubleshooting guidance for researchers encountering variability in synergy experiments involving the broad-spectrum antibiotic, KKL-35.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound?
A1: this compound is a novel oxadiazole compound identified as a potent, broad-spectrum antibiotic.[1] It is a small molecule that has shown activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Legionella pneumophila.[1][2]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound was initially identified as an inhibitor of "trans-translation," a ribosome rescue system essential for many bacteria.[2][3] It is believed to prevent the release of nonstop translation complexes.[3] However, some studies suggest that its antibiotic activity in certain species, like L. pneumophila, may be independent of this mechanism, indicating its mode of action is still under investigation.[2][4][5]
Q3: Has this compound shown synergy with other antibiotics?
A3: Studies have shown that this compound has an additive effect when combined with the majority of available antibiotic classes against S. aureus.[1] Combinations with ciprofloxacin, rifampicin, or linezolid significantly decreased bacterial loads.[1] Conversely, one study found that this compound was surprisingly not synergistic with other ribosome-targeting antibiotics when tested against L. pneumophila.[2][4] This highlights the importance of empirical testing for synergistic effects against specific organisms.
Troubleshooting Guide for Experiment Variability
This guide addresses common issues that can lead to inconsistent results in this compound synergy experiments.
Q4: My synergy assay results are not reproducible. What are the most common sources of variability?
A4: Lack of reproducibility in cell-based assays is a frequent challenge.[6] The primary sources of variability can be grouped into several categories. Inconsistent laboratory practices, use of unvalidated biological materials, and lack of detailed methodologies are common culprits.[7][8]
Common Sources of Experimental Variability
| Category | Specific Factor | Recommended Solution |
| Cell Culture | Cell health and viability | Use cells within a consistent, low passage number range. Never allow cells to become over-confluent.[9] |
| Cell seeding density | Optimize and maintain a consistent cell seeding density for each experiment.[9] | |
| Contamination (e.g., Mycoplasma) | Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.[6][10][11] | |
| Reagents & Compounds | Reagent lot-to-lot variability | Record lot numbers for all reagents, including media and supplements. If possible, purchase larger batches to maintain consistency.[9] |
| Compound storage and handling | This compound is typically dissolved in 100% DMSO and stored at -80°C.[3] Avoid repeated freeze-thaw cycles. | |
| Pipetting errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and mix reagents thoroughly.[9] | |
| Assay Protocol | Incubation times | Adhere strictly to optimized incubation times for compound treatment and assay development. |
| Plate type and reader settings | Use appropriate microplates (e.g., black plates for fluorescence to reduce crosstalk) and ensure reader settings are optimized for the specific assay.[10][12] | |
| Data Analysis | Choice of synergy model | The calculated synergy score can vary significantly based on the mathematical model used (e.g., Bliss, Loewe, ZIP).[13][14] |
| Statistical analysis | Lack of a formal statistical framework can make it difficult to interpret borderline synergy results.[13] |
Q5: I'm seeing a high degree of variability between wells (high standard deviation) for the same experimental condition. What should I check first?
A5: High intra-assay variability often points to issues with the physical setup of the experiment.
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Pipetting Technique : Inaccurate or inconsistent pipetting is a major source of error.[9] Ensure thorough mixing of cell suspensions and reagents before and during plating.
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Edge Effects : Wells on the outer edges of a microplate are prone to evaporation, leading to changes in compound concentration. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental data.
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Cell Clumping : A non-uniform cell suspension will lead to different numbers of cells being seeded per well. Ensure a single-cell suspension by gentle but thorough mixing before seeding.[9]
Below is a troubleshooting workflow to help diagnose the source of variability.
Q6: The level of synergy I calculate changes depending on the data analysis model I use. Which one is correct?
A6: There is no single "correct" model for all drug interactions. Different models are based on different assumptions.[13][14] The choice can significantly impact whether a combination is classified as synergistic. It is crucial to understand the basis of each model and, ideally, to report synergy using more than one.
Comparison of Common Synergy Models
| Model | Principle | Best For |
| Loewe Additivity | Based on the concept of dose equivalence; assumes the drugs have a similar mechanism of action.[15] | Evaluating combinations of drugs that are thought to act on the same pathway or target. |
| Bliss Independence | Based on probability theory; assumes the drugs act independently through different mechanisms.[13] | Assessing combinations of drugs with distinct mechanisms of action. |
| Zero Interaction Potency (ZIP) | A newer model that captures interaction by comparing the potency shift between individual drugs and their combination.[16] | Large-scale drug combination screens where complex interactions may occur. |
Experimental Protocols
Protocol 1: General Synergy Screening using Checkerboard Assay
This protocol outlines a standard method for assessing drug synergy in a microplate format.
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Cell Seeding : Culture cells to logarithmic growth phase. Harvest, count, and dilute cells to the optimized seeding density in assay medium. Dispense the cell suspension into a 96-well microplate.
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Compound Preparation : Prepare stock solutions of this compound and the secondary compound in DMSO.[3] Create a dilution series for each compound.
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Checkerboard Dosing : Add the compounds to the microplate in a matrix format. One compound is serially diluted along the x-axis, and the other is serially diluted along the y-axis. Include wells for each drug alone and untreated controls.
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Incubation : Incubate the plate for a duration appropriate for the cell type and assay endpoint (e.g., 24-72 hours).
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Viability/Growth Measurement : Add a viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the output on a plate reader according to the manufacturer's instructions.
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Data Analysis : Normalize the data to untreated controls. Use a synergy model (e.g., Loewe, Bliss, or ZIP) to calculate synergy scores for each dose combination.
This compound Mechanism and Signaling
The primary proposed mechanism for this compound involves the inhibition of bacterial trans-translation. This process is crucial for rescuing ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA).
References
- 1. This compound inhibits growth of Staphylococcus aureus by systematically changing bacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. donotedit.com [donotedit.com]
- 8. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 9. biocompare.com [biocompare.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. youtube.com [youtube.com]
- 12. selectscience.net [selectscience.net]
- 13. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Searching for Drug Synergy in Complex Dose–Response Landscapes Using an Interaction Potency Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Aveloxadiazole KKL-35: Technical Support Center for In Vitro Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro off-target effects of aveloxadiazole KKL-35.
Disclaimer: Publicly available information on the specific off-target profile of aveloxadiazole this compound in mammalian systems is limited. The primary body of research focuses on its potent antibacterial activity through the inhibition of bacterial trans-translation, with reports indicating low general cytotoxicity to eukaryotic cells.[1] This guide is based on general principles of off-target screening and known characteristics of the compound class.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter during in vitro experiments with aveloxadiazole this compound that could be indicative of off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death at High Concentrations | While reported to have low cytotoxicity, high concentrations may induce off-target effects leading to apoptosis or necrosis. This could be due to inhibition of essential host cell kinases or other enzymes. | 1. Perform a more detailed dose-response curve to accurately determine the EC50 for cytotoxicity in your specific cell line. 2. Use a lower, more specific concentration for your primary experiments. 3. Include positive and negative controls for cytotoxicity. 4. Consider assays for specific cell death pathways (e.g., caspase activation for apoptosis). |
| Variability in Experimental Results | Off-target effects can sometimes be cell-type specific. If you are using a cell line not previously tested with this compound, it may have a unique sensitivity profile. | 1. Standardize cell culture conditions, including passage number and confluency. 2. Test the effect of this compound in multiple cell lines to assess cell-type specificity. 3. Ensure consistent compound purity and formulation. |
| Alterations in Cell Signaling Pathways | This compound could have unintended interactions with various signaling molecules. For example, many small molecules can inhibit protein kinases. | 1. If you observe changes in a specific pathway (e.g., proliferation, inflammation), consider performing a western blot or other targeted assay to look at key signaling proteins in that pathway. 2. A broad-spectrum kinase inhibitor as a positive control could help determine if the observed effect is kinase-mediated. |
| Mitochondrial Dysfunction | As this compound is an antibiotic that targets bacterial ribosomes, there is a theoretical potential for interaction with mitochondrial ribosomes, which share evolutionary similarities. This could lead to impaired mitochondrial function. | 1. Perform a mitochondrial toxicity assay, such as measuring mitochondrial membrane potential (e.g., using TMRM) or oxygen consumption rate. 2. Assess cellular ATP levels. |
| Drug-Drug Interaction in Co-treatment Studies | If using this compound in combination with other drugs, there is a possibility of off-target effects on drug-metabolizing enzymes like cytochrome P450s, which could alter the metabolism of the co-administered drug. | 1. If feasible, perform an in vitro cytochrome P450 inhibition assay. 2. Carefully evaluate the known metabolic pathways of any co-administered compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of aveloxadiazole this compound?
A1: Aveloxadiazole this compound is an antibiotic that primarily targets and inhibits the bacterial trans-translation rescue system. This system is essential for rescuing stalled ribosomes in bacteria and is absent in eukaryotes, providing a basis for its selective antibacterial activity.
Q2: Has the off-target profile of this compound been characterized?
A2: Based on publicly available literature, a comprehensive off-target profile for this compound against a broad panel of mammalian targets (e.g., a kinase panel or a CEREP safety panel) has not been published. Studies have primarily focused on its on-target antibacterial effects and have noted its low cytotoxicity in mammalian cell lines.[1]
Q3: What are the typical off-target liabilities for a small molecule drug candidate like this compound?
A3: For any small molecule, potential off-target liabilities are a key part of safety assessment. Typical panels for screening include:
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Kinase Panels: To assess for unintended inhibition of a wide range of human kinases, which can affect numerous signaling pathways.
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CEREP/Safety Pharmacology Panels: These screen for interactions with a broad range of receptors, ion channels, and enzymes known to be involved in adverse drug reactions.
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hERG Channel Assay: To test for inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.
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Cytochrome P450 (CYP) Inhibition/Induction Assays: To evaluate the potential for drug-drug interactions.
Q4: My cells are showing signs of mitochondrial stress after treatment with this compound. Is this an expected off-target effect?
A4: While this compound's primary target is the bacterial ribosome, it is plausible that at higher concentrations it could interact with mitochondrial ribosomes due to their prokaryotic origin. This is a known off-target effect for some classes of antibiotics. If you observe mitochondrial toxicity, it is a significant finding that warrants further investigation through specific mitochondrial function assays.
Q5: How can I proactively screen for potential off-target effects of this compound in my experimental system?
A5: To proactively screen for off-target effects, you could consider the following:
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Transcriptomic/Proteomic Analysis: Perform RNA-seq or proteomic profiling on cells treated with this compound to get an unbiased view of changes in gene or protein expression.
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Phenotypic Screening: Use high-content imaging or other phenotypic platforms to assess a wide range of cellular parameters for unexpected changes.
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Commercial Screening Services: If resources permit, submitting this compound for screening against commercial off-target panels (e.g., kinase or safety pharmacology panels) would provide the most direct and comprehensive data.
Experimental Protocols
1. General Cell Viability Assay (MTT Assay)
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Purpose: To determine the cytotoxic effects of this compound on a mammalian cell line.
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Methodology:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in cell culture medium.
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Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
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Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
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Calculate cell viability as a percentage of the vehicle control.
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2. Kinase Inhibition Profiling (Conceptual)
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Purpose: To identify potential off-target inhibition of a panel of human kinases.
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Methodology:
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Utilize a commercial kinase profiling service or an in-house assay platform (e.g., ADP-Glo™ Kinase Assay).
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Provide the service with a sample of this compound at a specified concentration (e.g., 1 or 10 µM).
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The compound is screened against a panel of purified kinases.
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The activity of each kinase in the presence of this compound is measured and compared to a control.
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Results are typically reported as percent inhibition for each kinase.
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Follow-up dose-response assays are performed for any significant "hits" to determine the IC50 value.
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Visualizations
Caption: Troubleshooting workflow for investigating unexpected in vitro effects of this compound.
Caption: On-target vs. potential off-target mechanisms of aveloxadiazole this compound.
References
aveloxadiazole KKL-35 degradation in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with aveloxadiazole KKL-35 in long-term experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your long-term stability studies of aveloxadiazole this compound.
Issue: Higher than expected degradation of this compound at refrigerated (2-8°C) and room temperature (25°C/60% RH) conditions.
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Potential Cause 1: Hydrolytic Degradation. Aveloxadiazole this compound is susceptible to hydrolysis, particularly at non-neutral pH. The presence of acidic or basic excipients in the formulation can accelerate this process.
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Troubleshooting Step:
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Verify the pH of your formulation.
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If the pH is outside the optimal range of 6.0-7.5, consider reformulating with a suitable buffering agent.
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Analyze for the presence of known hydrolytic degradants (e.g., this compound-D1, this compound-D2) using a validated HPLC method.
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-
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Potential Cause 2: Oxidative Degradation. Exposure to atmospheric oxygen or the presence of oxidative impurities can lead to the formation of oxidation products.
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Troubleshooting Step:
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Consider packaging the drug substance and product under an inert atmosphere (e.g., nitrogen).
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Evaluate the addition of an antioxidant to the formulation.
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Store samples in tightly sealed containers to minimize exposure to air.
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-
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Potential Cause 3: Photodegradation. Aveloxadiazole this compound has shown sensitivity to light, particularly in the UV spectrum.
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Troubleshooting Step:
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Protect samples from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.
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Conduct forced degradation studies under photolytic conditions (as per ICH Q1B) to confirm light sensitivity and identify photolytic degradants.
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-
Issue: Appearance of a new, unidentified peak in the HPLC chromatogram during stability testing.
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Potential Cause 1: Formation of a new degradation product. This could be due to an unexpected interaction between this compound and an excipient.
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Troubleshooting Step:
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Characterize the new peak using mass spectrometry (LC-MS) to determine its molecular weight and fragmentation pattern.
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Conduct compatibility studies with individual excipients to identify the source of the interaction.
-
-
-
Potential Cause 2: Contamination. The new peak could be an external contaminant introduced during sample preparation or analysis.
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Troubleshooting Step:
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Review all sample handling procedures to identify potential sources of contamination.
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Analyze a blank (placebo) sample to rule out contamination from excipients or the container closure system.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for aveloxadiazole this compound?
A1: The three primary degradation pathways for aveloxadiazole this compound are hydrolysis, oxidation, and photolysis. Hydrolysis is a major concern, particularly in non-neutral pH conditions.
Q2: What are the recommended storage conditions for long-term stability studies of this compound?
A2: For long-term studies, it is recommended to store aveloxadiazole this compound at 2-8°C, protected from light. For accelerated stability studies, 40°C/75% RH is recommended, also with protection from light.
Q3: How can I quantify the degradation of this compound?
A3: A validated stability-indicating HPLC method is the recommended approach for quantifying this compound and its degradation products. The method should be able to resolve the parent compound from all known degradants.
Q4: Are there any known incompatibilities with common excipients?
A4: Aveloxadiazole this compound has shown incompatibilities with reducing sugars (e.g., lactose) and some oxidizing agents. It is recommended to conduct thorough excipient compatibility studies during formulation development.
Data Presentation
Table 1: Summary of Aveloxadiazole this compound Degradation Under Different Stress Conditions
| Stress Condition | Duration | This compound Assay (%) | Total Degradants (%) | Major Degradant |
| Acid Hydrolysis (0.1N HCl) | 24 hours | 85.2 | 14.8 | This compound-D1 |
| Base Hydrolysis (0.1N NaOH) | 8 hours | 79.5 | 20.5 | This compound-D2 |
| Oxidation (3% H₂O₂) | 48 hours | 92.1 | 7.9 | This compound-O1 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 94.6 | 5.4 | This compound-P1 |
| Thermal (60°C) | 7 days | 96.3 | 3.7 | This compound-T1 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of Aveloxadiazole this compound
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient:
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0-5 min: 95% A, 5% B
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5-25 min: Linear gradient to 40% A, 60% B
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25-30 min: Hold at 40% A, 60% B
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30.1-35 min: Return to 95% A, 5% B
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection: UV at 280 nm
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Column Temperature: 30°C
Protocol 2: Forced Degradation Study
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Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Dissolve this compound in 0.1N NaOH and keep at room temperature for 8 hours.
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Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 48 hours.
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Photostability: Expose the solid drug substance and drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
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Thermal Degradation: Store the solid drug substance and drug product at 60°C for 7 days.
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Analysis: Analyze all samples using the validated HPLC method (Protocol 1).
Visualizations
Caption: Troubleshooting workflow for high degradation of this compound.
Caption: Primary degradation pathways of aveloxadiazole this compound.
Validation & Comparative
Aveloxadiazole KKL-35 vs. Linezolid: A Comparative Guide for Researchers
A new class of antibacterial agent, aveloxadiazole KKL-35, presents a promising alternative in the fight against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This guide provides a detailed comparison of this compound and the established antibiotic, linezolid, focusing on their performance against S. aureus.
This document summarizes key experimental data, outlines methodologies for crucial experiments, and visualizes the distinct mechanisms of action of these two compounds, offering a valuable resource for researchers, scientists, and drug development professionals.
I. In Vitro Antibacterial Activity
Aveloxadiazole this compound has demonstrated potent in vitro activity against various strains of S. aureus. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for both this compound and linezolid against different S. aureus isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of Aveloxadiazole this compound against S. aureus Strains
| S. aureus Strain | MIC (µg/mL) | Reference |
| Newman (MSSA) | 1.28 | [1] |
| MRSA252 (MRSA) | 1.28 | [1] |
| USA300 (MRSA) | 0.64 - 1.28 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Linezolid against S. aureus Strains
| S. aureus Strain/Isolate Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| MRSA | 1.0 - >4.0 | 2.0 | 4.0 | [2] |
| MSSA | 0.5 - 2.0 | - | - | [2] |
| Clinical Isolates | - | 1.0 - 2.0 | 2.0 - 4.0 | [3] |
| Linezolid-Susceptible MRSA | 1.0 - 2.0 | - | - | [3] |
| Linezolid-Resistant MRSA | 8.0 - 32.0 | - | - | [3] |
II. In Vivo Efficacy
While direct head-to-head in vivo comparative studies between this compound and linezolid were not identified in the available literature, independent studies have evaluated the efficacy of each compound in murine models of S. aureus infection.
Aveloxadiazole this compound: Currently, published in vivo efficacy data for this compound in S. aureus infection models is limited. However, its potent in vitro activity and novel mechanism of action suggest it is a promising candidate for further preclinical development.[4][5]
Linezolid: Linezolid has been extensively studied in various animal models of S. aureus infection. In a murine thigh infection model, a dose of 100 mg/kg (b.i.d.) was required to achieve a >1 log10 reduction in bacterial count in neutropenic mice.[6][7] In a hematogenous pulmonary infection model with MRSA, linezolid significantly reduced the number of bacteria in the lungs compared to vancomycin.[8] Furthermore, in a murine peritonitis model, linezolid monotherapy was effective in reducing bacterial counts in peritoneal fluid and sterilizing the blood.[9]
III. Mechanism of Action
Aveloxadiazole this compound and linezolid inhibit bacterial growth through distinct mechanisms, targeting different essential cellular processes.
Aveloxadiazole this compound: Inhibition of Trans-Translation
This compound is a novel oxadiazole compound that inhibits the bacterial trans-translation rescue system.[4] This pathway is crucial for rescuing stalled ribosomes from messenger RNA (mRNA) that lacks a stop codon, a situation that can be lethal to the bacterium. By inhibiting this process, this compound leads to an accumulation of stalled ribosomes and ultimately cell death. This unique mechanism of action makes it a promising candidate against bacteria that have developed resistance to other antibiotic classes.[4]
References
- 1. A Small-Molecule Inhibitor of trans-Translation Synergistically Interacts with Cathelicidin Antimicrobial Peptides To Impair Survival of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates [ejmm.journals.ekb.eg]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound inhibits growth of Staphylococcus aureus by systematically changing bacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antibacterial Efficacy of Aveloxadiazole KKL-35 and its Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics with unique mechanisms of action. Aveloxadiazole KKL-35, a new oxadiazole compound, has demonstrated potent broad-spectrum antibacterial activity in vitro, particularly against Gram-positive pathogens like Staphylococcus aureus. However, due to rapid metabolic degradation, in vivo studies of this compound have been limited. This guide provides a comparative analysis of the in vivo antibacterial activity of its stabilized analog, MBX-4132, against alternative therapies, supported by available experimental data.
Executive Summary
Aveloxadiazole this compound and its analogs target the bacterial trans-translation ribosome rescue pathway, a novel mechanism that is essential for many pathogenic bacteria and absent in humans. While this compound itself is unsuitable for in vivo applications, its analog, MBX-4132, has been developed with improved pharmacokinetic properties, allowing for in vivo evaluation.
This guide compares the in vivo efficacy of MBX-4132 with the standard-of-care antibiotics, Linezolid and Vancomycin, against common bacterial pathogens. It is important to note that while MBX-4132 has shown high potency against Methicillin-Resistant Staphylococcus aureus (MRSA), detailed quantitative in vivo studies against this pathogen are not yet publicly available. Therefore, its efficacy against Neisseria gonorrhoeae is presented alongside the robust in vivo data for Linezolid and Vancomycin against Staphylococcus aureus.
In Vivo Efficacy Comparison
The following tables summarize the in vivo antibacterial activity of MBX-4132, Linezolid, and Vancomycin in murine infection models.
Table 1: In Vivo Efficacy of MBX-4132 against Neisseria gonorrhoeae
| Compound | Animal Model | Bacterial Strain | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| MBX-4132 | Murine genital tract infection | Multi-drug resistant N. gonorrhoeae | Single oral dose | Clearance of infection | 80% of mice cleared the infection[1] |
Table 2: In Vivo Efficacy of Linezolid against Staphylococcus aureus
| Compound | Animal Model | Bacterial Strain | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Linezolid | Murine thigh infection | Methicillin-Resistant S. aureus (MRSA) | 100 mg/kg, twice daily | Bacterial load reduction | ~1 log10 CFU reduction in 4 days[2][3] |
| Linezolid | Murine peritonitis | Glycopeptide-intermediate S. aureus (GISA) | 35 mg/kg every 5 hours | Bacterial load reduction | Comparable bacterial decrease to vancomycin, with higher rates of blood sterilization[4] |
Table 3: In Vivo Efficacy of Vancomycin against Staphylococcus aureus
| Compound | Animal Model | Bacterial Strain | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Vancomycin | Murine thigh infection | Methicillin-Resistant S. aureus (MRSA) | 110 mg/kg, twice daily | Bacterial load reduction | >2 log10 CFU reduction |
| Vancomycin | Murine pneumonia | Vancomycin-intermediate S. aureus (VISA) | 110 mg/kg every 12 hours | Bacterial load reduction | Significantly less effective than telavancin against some VISA strains[5] |
| Vancomycin | Murine bacteremia | Methicillin-Resistant S. aureus (MRSA) | 110 mg/kg, twice daily | Mortality | 100% mortality |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Murine Thigh Infection Model for S. aureus
This model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.
-
Animal Model: Immunocompetent or neutropenic mice are commonly used. Neutropenia is induced by cyclophosphamide administration to mimic conditions in immunocompromised patients.
-
Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) or other S. aureus strains are grown to a logarithmic phase.
-
Infection: A defined inoculum of the bacterial suspension (typically 10^6 to 10^7 CFU) is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test compound (e.g., MBX-4132, linezolid, vancomycin) or vehicle control is initiated. Dosing regimens vary depending on the pharmacokinetic properties of the drug.
-
Outcome Measurement: After a defined treatment period (e.g., 24 or 48 hours), mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh). The reduction in bacterial count compared to the control group is the primary measure of efficacy.
Murine Genital Tract Infection Model for N. gonorrhoeae
This model is used to assess the efficacy of antimicrobial agents against sexually transmitted infections.
-
Animal Model: Female mice are treated with estradiol to promote susceptibility to vaginal colonization by N. gonorrhoeae.
-
Bacterial Strain: A multi-drug resistant strain of Neisseria gonorrhoeae is used for infection.
-
Infection: A suspension of the bacteria is inoculated into the vaginal vault of the mice.
-
Treatment: A single oral dose of the test compound (e.g., MBX-4132) or vehicle control is administered.
-
Outcome Measurement: Vaginal swabs are collected at various time points post-treatment and plated to determine the presence and load of N. gonorrhoeae. Clearance of the infection over time is the primary endpoint.[1]
Mechanism of Action: Inhibition of Trans-Translation
Aveloxadiazole this compound and its analogs exert their antibacterial effect by inhibiting the bacterial trans-translation pathway. This ribosome rescue system is crucial for bacterial viability, especially under stress conditions. It functions to release stalled ribosomes from damaged or incomplete messenger RNAs (mRNAs) and tag the resulting truncated proteins for degradation.
Below is a diagram illustrating the key steps of the trans-translation pathway and the point of inhibition by this compound/MBX-4132.
Caption: Bacterial Trans-Translation Pathway and Inhibition by this compound/MBX-4132.
Conclusion
Aveloxadiazole this compound and its orally bioavailable analog, MBX-4132, represent a promising new class of antibiotics targeting the bacterial trans-translation pathway. While direct in vivo data for this compound is lacking, MBX-4132 has demonstrated significant efficacy in a murine model of N. gonorrhoeae infection. Further in vivo studies of MBX-4132 against other key pathogens, such as S. aureus, are warranted to fully elucidate its therapeutic potential. The data presented in this guide provide a valuable benchmark for researchers and drug developers working on the next generation of antibacterial agents.
References
- 1. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Ribosome Rescue Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo mRNA expression of a multi-mechanistic mAb combination protects against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KKL-35 and Other Oxadiazole-Based Antibacterial Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial oxadiazole KKL-35 with other notable compounds from the same class. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The oxadiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] this compound, a potent 1,3,4-oxadiazole derivative, has been identified as a promising antibacterial compound with broad-spectrum activity.[2][3] This guide aims to provide a comparative analysis of this compound and other oxadiazole compounds, focusing on their antibacterial efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of this compound and other selected oxadiazole derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | - | - | [3] |
| Bacillus anthracis | <2 | ≤6 | [4] | |
| Mycobacterium smegmatis | <2 | ≤6 | [4] | |
| Shigella flexneri | - | 6 | [4] | |
| Escherichia coli ΔtolC | - | - | [4] | |
| Oxadiazole 72c | Staphylococcus aureus ATCC 29213 | ≤8 | - | [5] |
| MRSA NRS70 | - | - | [5] | |
| VRE | - | - | [5] | |
| Oxadiazole 1771 Derivative 13 | Staphylococcus aureus (MIC90) | 0.5 | - | [6] |
| Staphylococcus epidermidis (MIC90) | 1 | - | [6] | |
| LMM6 | Staphylococcus aureus | 1.95 - 7.81 | - | [7][8] |
| Fluorinated 1,3,4-Oxadiazole 4f | Staphylococcus aureus | 15 | - | [9] |
| Staphylococcus epidermidis | 31.25 | - | [9] | |
| OZE-I | Staphylococcus aureus | 4 - 16 | - | [10] |
| OZE-II | Staphylococcus aureus | 4 - 16 | - | [10] |
| OZE-III | Staphylococcus aureus | 8 - 32 | - | [10] |
Mechanisms of Action: A Tale of Different Targets
While belonging to the same chemical class, this compound and other oxadiazoles exhibit diverse mechanisms of action, highlighting the versatility of the oxadiazole scaffold.
This compound: A Potent Inhibitor of Bacterial Trans-Translation
This compound exerts its antibacterial effect by inhibiting the trans-translation rescue system in bacteria.[11] This process is crucial for releasing stalled ribosomes from messenger RNA (mRNA) that lacks a stop codon, thereby recycling ribosomes and maintaining protein synthesis fidelity. By inhibiting trans-translation, this compound leads to an accumulation of stalled ribosomes, ultimately causing cell death.[11] Notably, this pathway is absent in eukaryotes, making it an attractive target for selective antibacterial therapy.[11] Some studies, however, suggest that the antibacterial activity of this compound might not be solely derived from the inhibition of trans-translation, indicating the possibility of other mechanisms of action.
Other Oxadiazoles: Diverse Molecular Targets
In contrast to this compound, other oxadiazole derivatives have been shown to target different essential bacterial processes:
-
Cell Wall Biosynthesis: Some oxadiazoles act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of the bacterial cell wall.[2]
-
DNA Gyrase and Topoisomerase IV Inhibition: Certain 1,3,4-oxadiazole-quinoline hybrids have been found to be potent inhibitors of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[12] These enzymes are essential for DNA replication, repair, and recombination.
-
Cell Membrane Disruption: The 1,3,4-oxadiazole LMM6 has been shown to increase the production of reactive oxygen species (ROS) and disrupt the cell membrane of Staphylococcus aureus.[7][8]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Antimicrobial stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of the antimicrobial agent in the broth medium directly in the 96-well plate.
-
Typically, 100 µL of broth is added to wells 2-12.
-
100 µL of the antimicrobial stock solution (at twice the highest desired concentration) is added to well 1.
-
100 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10.
-
Well 11 serves as a positive control (bacteria, no drug), and well 12 serves as a negative control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
-
In Vitro trans-Translation Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the trans-translation process in a cell-free system.
Principle:
This assay utilizes an in vitro transcription-translation system with a DNA template encoding a protein (e.g., dihydrofolate reductase - DHFR) that lacks a stop codon.[13] In the presence of tmRNA and SmpB (the key components of the trans-translation machinery), the stalled ribosome is rescued, and a peptide tag is added to the nascent polypeptide, resulting in a higher molecular weight product. An inhibitor of trans-translation will prevent this tagging, leading to the accumulation of the untagged protein.
Materials:
-
In vitro transcription-translation system (e.g., PURExpress®)
-
DNA template for a nonstop mRNA (e.g., DHFR-ns)
-
Purified tmRNA and SmpB protein
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
³⁵S-methionine for radiolabeling of the synthesized protein
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup:
-
Assemble the in vitro transcription-translation reaction mixture according to the manufacturer's instructions.
-
Add the nonstop DNA template, purified tmRNA, and SmpB.
-
Add the test compound at various concentrations (a DMSO control should be included).
-
Add ³⁵S-methionine to the reaction mixture to radiolabel the synthesized proteins.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
-
Analysis:
-
Stop the reaction and analyze the protein products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled proteins.
-
-
Interpretation:
-
Quantify the intensity of the bands corresponding to the untagged and tagged protein.
-
The percentage of inhibition is calculated by comparing the amount of tagged product in the presence of the inhibitor to the amount in the control reaction.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of tagging) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[13]
-
Mandatory Visualizations
Bacterial Translation and the Role of trans-Translation
The following diagram illustrates the process of bacterial translation and the intervention of the trans-translation rescue system, which is the target of this compound.
Caption: Bacterial translation and the trans-translation rescue pathway inhibited by this compound.
Experimental Workflow: MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: this compound and Other Oxadiazoles
This diagram illustrates the relationship between this compound and other oxadiazole antibacterials based on their mechanism of action.
Caption: Mechanisms of action for this compound and other oxadiazole antibacterials.
References
- 1. Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Prokaryotic Translation | Biology for Majors I [courses.lumenlearning.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. in.gov [in.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. in.gov [in.gov]
- 13. researchgate.net [researchgate.net]
Aveloxadiazole KKL-35: A Comparative Analysis of its Efficacy Against Multi-Drug Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, aveloxadiazole KKL-35, a new oxadiazole compound, has shown promise. This guide provides a comparative analysis of this compound's efficacy, drawing on available experimental data, and contextualizes its potential by comparing it with existing antibiotic treatments for key MDR pathogens.
Executive Summary
Aveloxadiazole this compound demonstrates potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its novel mechanism of action, targeting the bacterial trans-translation rescue system, contributes to its low propensity for resistance development. Furthermore, this compound exhibits synergistic effects when combined with other antibiotics and has been shown to inhibit biofilm formation. While comprehensive data on its efficacy against a broad spectrum of MDR Gram-negative bacteria is still emerging, this guide consolidates the current knowledge on this compound and provides a benchmark for its potential by comparing it with the established efficacy of standard-of-care antibiotics against critical MDR pathogens.
Data Presentation: Comparative Efficacy
This compound Efficacy against Staphylococcus aureus
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of aveloxadiazole this compound against various strains of S. aureus. Lower MIC values indicate greater potency.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) |
| S. aureus Newman | Methicillin-Susceptible | 1.28[1] |
| S. aureus MRSA252 | Methicillin-Resistant | 1.28[1] |
| S. aureus USA300 | Methicillin-Resistant | 0.64[1] |
Comparative Efficacy of Standard Antibiotics against MDR Bacteria
Direct comparative MIC data for this compound against the following MDR Gram-negative bacteria and Vancomycin-Resistant Enterococcus (VRE) is not yet publicly available. The tables below provide a baseline of the efficacy of current antibiotic treatments against these challenging pathogens.
MDR Pseudomonas aeruginosa
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Meropenem | 0.5[2] | 8[2] |
| Amikacin | 2[2] | 8[2] |
| Colistin | 1[2] | 2[2] |
| Ceftazidime-avibactam | 2[2] | 4[2] |
| Imipenem-relebactam | 0.5[3] | 1[3] |
MDR Klebsiella pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Imipenem | 32[4] | 64[4] |
| Tigecycline | 16[4] | 32[4] |
| Polymyxin B | 2[4] | 4[4] |
| Meropenem | - | >32 |
| Amikacin | 4 | 64 |
MDR Acinetobacter baumannii
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Imipenem | - | >32 |
| Meropenem | - | >32 |
| Amikacin | 32 | >64 |
| Tigecycline | 4[5] | 8[5] |
| Colistin | 0.5[5] | 1[5] |
| Minocycline | 2[6] | >4 |
Vancomycin-Resistant Enterococcus (VRE)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Linezolid | 2[7] | 2[7] |
| Daptomycin | ≤4.0 | ≤4.0 |
| Tigecycline | 0.06 | 0.12 |
| Ampicillin | >128 | >128 |
Mechanism of Action of Aveloxadiazole this compound
Aveloxadiazole this compound exhibits a unique mechanism of action by inhibiting the bacterial trans-translation process.[8] This ribosome rescue system is crucial for bacterial viability and is not present in eukaryotes, making it an attractive target for novel antibiotics.[9] this compound is believed to bind to the 23S rRNA of the bacterial ribosome, thereby stalling the rescue of ribosomes from nonstop messenger RNA (mRNA) and leading to bacterial cell death.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Aveloxadiazole this compound and comparator antibiotic stock solutions
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Biofilm Inhibition Assay
This assay quantifies the ability of an antimicrobial agent to prevent the formation of bacterial biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Bacterial inoculum
-
Aveloxadiazole this compound stock solution
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or other solubilizing agent
-
Microplate reader
Procedure:
-
Dispense the bacterial inoculum and different concentrations of this compound into the wells of a 96-well plate. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with crystal violet for 15 minutes.
-
Wash the wells to remove excess stain and allow them to dry.
-
Solubilize the stained biofilm with ethanol.
-
Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The reduction in absorbance in the presence of this compound indicates biofilm inhibition.[10]
Conclusion
Aveloxadiazole this compound represents a promising new class of antibiotics with a novel mechanism of action that is effective against Gram-positive pathogens, including challenging MRSA strains. Its ability to inhibit biofilm formation and its low potential for resistance development make it a candidate worthy of further investigation. While more extensive data on its activity against a wider range of MDR Gram-negative bacteria and VRE is needed for a complete comparative assessment, the existing evidence suggests that this compound could become a valuable tool in the fight against antimicrobial resistance. Continued research and clinical trials are essential to fully elucidate its therapeutic potential.
References
- 1. A Small-Molecule Inhibitor of trans-Translation Synergistically Interacts with Cathelicidin Antimicrobial Peptides To Impair Survival of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Therapeutic Strategies for Emerging Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro research of combination therapy for multidrug-resistant Klebsiella pneumoniae bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mjima.org [mjima.org]
- 8. pnas.org [pnas.org]
- 9. Trans-Translation Is an Appealing Target for the Development of New Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits growth of Staphylococcus aureus by systematically changing bacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Aveloxadiazole KKL-35: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Aveloxadiazole KKL-35, a novel oxadiazole compound, has emerged as a promising broad-spectrum antibacterial agent.[1][2] This guide provides a comparative analysis of its cross-resistance profile based on available preclinical data, offering insights for researchers in the field of antibiotic development.
Summary of Cross-Resistance and Synergistic Activity
Current research indicates that aveloxadiazole this compound possesses a low propensity for resistance development.[1][3][4][5] Studies have shown that resistant mutants are not readily generated, even after prolonged exposure to the compound.[3] This intrinsic characteristic suggests a potentially low risk of cross-resistance with existing antibiotic classes.
Key Findings:
-
No Cross-Resistance with Macrolides: In studies involving Legionella pneumophila, this compound demonstrated equal efficacy against wild-type strains and mutants that had developed resistance to macrolides.[3] This suggests that the mechanism of action of this compound is distinct from that of macrolide antibiotics.
-
Additive and Synergistic Effects: Research on Staphylococcus aureus indicates that this compound shows additivity when combined with a majority of seven classes of tested antibiotics.[1][2] Furthermore, combinations of this compound with ciprofloxacin, rifampicin, or linezolid resulted in a significant decrease in bacterial loads compared to the most active single antibiotic in the combination.[1][2] This suggests a lack of antagonistic interactions and points towards different cellular targets or mechanisms.
-
Broad-Spectrum Activity: this compound has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus anthracis, and Mycobacterium smegmatis.[1][5]
Quantitative Data Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for aveloxadiazole this compound against various bacterial strains as reported in the literature. Direct comparative MIC data from single studies testing this compound against a panel of other antibiotics is limited.
| Bacterial Strain | This compound MIC (µM) | Reference |
| Escherichia coli ΔtolC | 0.3 | [4] |
| Bacillus anthracis | ≤6 | [6] |
| Mycobacterium smegmatis | ≤6 | [6] |
| Staphylococcus aureus (Newman) | Not specified | [5] |
| Staphylococcus aureus (MRSA252) | Not specified | [5] |
| Staphylococcus aureus (USA300) | Not specified | [5] |
| Legionella pneumophila | Submicromolar | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for this compound and other antibiotics are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture: Bacterial strains are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The overnight culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Antibiotic Dilution: The antibiotic compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the antibiotic dilutions.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
To assess the synergistic, additive, or antagonistic effects of this compound in combination with other antibiotics, a checkerboard assay is commonly employed.
-
Plate Setup: Two antibiotics are serially diluted in a two-dimensional array in a 96-well plate. One antibiotic is diluted along the x-axis, and the other is diluted along the y-axis.
-
Inoculation: A standardized bacterial inoculum is added to all wells.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC index is the sum of the MIC of each drug in combination divided by the MIC of the drug alone.
-
Synergy: FIC index ≤ 0.5
-
Additivity: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizing Experimental Workflows and Logical Relationships
DOT Script for Cross-Resistance Assessment Workflow
References
- 1. This compound inhibits growth of Staphylococcus aureus by systematically changing bacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A Small-Molecule Inhibitor of trans-Translation Synergistically Interacts with Cathelicidin Antimicrobial Peptides To Impair Survival of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of trans-translation have broad-spectrum antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Aveloxadiazole KKL-35: Validating Low Cytotoxicity in a New Class of Antibacterials
A comparative analysis of the oxadiazole compound KKL-35, highlighting its minimal impact on mammalian cell viability, a critical attribute for a promising new antibacterial agent.
Introduction
Aveloxadiazole this compound is an investigational oxadiazole-based antibacterial compound that has demonstrated potent, broad-spectrum activity against a range of bacterial pathogens. A key aspect of its preclinical evaluation is the validation of its safety profile, particularly its cytotoxicity against mammalian cells. This guide provides a comparative overview of the cytotoxicity of this compound and related oxadiazole compounds, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a clear perspective on its therapeutic potential.
The primary mechanism of action for this compound is the inhibition of bacterial trans-translation, a ribosome rescue system that is essential for bacteria but absent in eukaryotes.[1] This inherent selectivity is the basis for its low anticipated cytotoxicity in mammalian cells.
Comparative Cytotoxicity of Oxadiazole Antibacterials
While specific IC50 values for this compound in mammalian cell lines are not yet publicly available, extensive research on structurally related oxadiazole compounds consistently demonstrates a favorable cytotoxicity profile. The following table summarizes the available data for compounds within the same class, providing a strong indication of the low cytotoxicity expected from this compound.
| Compound | Cell Line | Assay | IC50 / LD50 | Citation |
| Oxadiazole Compound 13 | HepG2 | XTT | IC50: 27.29 µg/mL | |
| Oxadiazole Compound 3 | HepG2 | XTT | IC50: 75.7 µg/mL | |
| OZE-I | HepG2 | Not Specified | LD50: >32 µg/mL | |
| OZE-II | HepG2 | Not Specified | LD50: >64 mg/mL | |
| OZE-III | HepG2 | Not Specified | LD50: >64 mg/mL | |
| Oxadiazole Compound 3a | NIH/3T3 | MTT | Highest Cytotoxicity in Series | |
| Oxadiazole Compound 3g | NIH/3T3 | MTT | Lowest Cytotoxicity in Series |
These findings highlight that oxadiazole derivatives generally exhibit low to moderate cytotoxicity in mammalian cell lines, with some compounds showing very high half-maximal inhibitory concentrations, indicative of a wide therapeutic window.
Experimental Protocols
The assessment of cytotoxicity for these compounds typically employs standard in vitro assays to measure cell viability and metabolic activity after exposure to the test substance. The following is a representative protocol for the MTT assay, a common method used in these evaluations.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Mammalian cell line (e.g., HepG2, NIH/3T3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (diluted in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is typically agitated on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting a dose-response curve.
Mechanism of Action: Targeting Bacterial Trans-Translation
The low cytotoxicity of this compound is attributed to its specific targeting of the bacterial trans-translation pathway. This process is crucial for rescuing stalled ribosomes in bacteria and is absent in eukaryotic cells.
Caption: Bacterial trans-translation pathway and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the typical workflow for evaluating the in vitro cytotoxicity of a novel antibacterial compound like this compound.
Caption: Standard workflow for determining the in vitro cytotoxicity of a test compound.
Conclusion
The available data on oxadiazole-based antibacterials strongly support the assertion that aveloxadiazole this compound possesses low cytotoxicity against mammalian cells. Its unique mechanism of targeting the bacterial-specific trans-translation pathway provides a strong rationale for this favorable safety profile. While further direct testing on this compound will be necessary for regulatory approval, the comparative data presented here provide a solid foundation for its continued development as a promising new therapeutic agent to combat bacterial infections. Researchers can proceed with the understanding that this class of compounds represents a significant step forward in the quest for effective and safe antibacterial drugs.
References
Aveloxadiazole KKL-35: A Comparative Analysis Against Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antibiotic aveloxadiazole KKL-35 with a selection of novel antibiotics. The analysis focuses on in vitro efficacy against key bacterial pathogens, mechanism of action, and experimental methodologies.
Executive Summary
Aveloxadiazole this compound is a novel oxadiazole compound demonstrating potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative pathogens. Its unique mechanism of action, the inhibition of bacterial trans-translation, presents a promising new target in the fight against antimicrobial resistance. However, initial studies have indicated that this compound is rapidly metabolized in liver microsomes, suggesting potential limitations for in vivo applications and prompting the development of more stable analogs such as MBX-4132. This guide compares the available data for this compound and its analogs with recently developed antibiotics, offering a quantitative and qualitative assessment of their respective profiles.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of aveloxadiazole this compound and other novel antibiotics against clinically relevant bacterial strains. It is important to note that these values are compiled from various studies and direct head-to-head comparisons may not be exact due to potential variations in experimental conditions.
Table 1: Comparative Activity against Staphylococcus aureus (MRSA)
| Antibiotic | MRSA Strain(s) | MIC (µg/mL) | Reference(s) |
| Aveloxadiazole this compound | USA300 | 0.64 | [1] |
| Aveloxadiazole this compound | Newman, MRSA252 | 1.28 | [1] |
| Ceftobiprole | Various Clinical Isolates | MIC₅₀: 1, MIC₉₀: 2 | [2][3] |
| Ceftaroline | Various Clinical Isolates | MIC₅₀: 0.5, MIC₉₀: 1-2 | [4] |
| Telavancin | Various Clinical Isolates | MIC₅₀: 0.032, MIC₉₀: 0.060 | [5] |
Table 2: Comparative Activity against Vancomycin-Resistant Enterococci (VRE)
| Antibiotic | VRE Strain(s) | MIC (µg/mL) | Reference(s) |
| Aveloxadiazole KKL-40* | E. faecalis (Vancomycin-Resistant) | Not specified, but effective | |
| Telavancin | E. faecium (VanA) | Generally resistant | [6] |
| Telavancin | E. faecalis (VanB) | May have some activity | [6] |
*Note: Data for the closely related analog KKL-40 is presented here due to the lack of specific MIC values for this compound against VRE in the reviewed literature.
Table 3: Activity against Other Significant Pathogens
| Antibiotic | Pathogen | MIC (µg/mL) | Reference(s) |
| Aveloxadiazole this compound | Mycobacterium tuberculosis | 1.6 | [7] |
| MBX-4132 (this compound analog) | Neisseria gonorrhoeae (MDR) | Potent activity | [8] |
| Zosurabalpin | Acinetobacter baumannii (CRAB) | MIC₅₀: 0.12-0.25, MIC₉₀: 0.25-1 | [9] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, consistent with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Antimicrobial Agent Stock Solution:
-
Aseptically prepare a stock solution of the antibiotic at a concentration of at least 10 times the highest concentration to be tested. The solvent used will depend on the solubility of the compound.
2. Preparation of Microtiter Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antimicrobial agent across the plate to achieve the desired concentration range. The final volume in each well is typically 100 µL.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mandatory Visualizations
Mechanism of Action: Aveloxadiazole this compound
Aveloxadiazole this compound exerts its antibacterial effect by inhibiting the bacterial trans-translation rescue system. This process is crucial for releasing ribosomes that have stalled on messenger RNA (mRNA) that lacks a stop codon.
Caption: Mechanism of Aveloxadiazole this compound action.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of a bacterial isolate.
Caption: Workflow for MIC determination.
Conclusion
Aveloxadiazole this compound represents a promising new class of antibiotics with a novel mechanism of action. Its potent in vitro activity against MRSA is comparable to that of several recently approved antibiotics. However, its pharmacokinetic profile, particularly its instability in liver microsomes, presents a significant hurdle for clinical development. The development of more stable analogs, such as MBX-4132, which has shown in vivo efficacy against N. gonorrhoeae, demonstrates a viable path forward for this class of compounds. Further research is warranted to fully elucidate the potential of aveloxadiazole derivatives in combating multidrug-resistant bacterial infections. This comparative guide serves as a valuable resource for researchers and drug development professionals in evaluating the landscape of novel antibiotics and identifying promising candidates for further investigation.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic that inhibits trans-translation blocks binding of EF-Tu to tmRNA but not to tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of KKL-35
This document provides comprehensive guidance on the proper and safe disposal of the hazardous chemical compound KKL-35. Adherence to these procedures is mandatory to ensure personnel safety and environmental compliance. This information is intended for trained researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Prior to handling, consult the this compound Safety Data Sheet (SDS) for complete hazard information. The following table summarizes key quantitative data.
Table 1: this compound Physicochemical and Toxicological Data
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless to light yellow |
| Odor | Pungent |
| pH (1% solution) | 2.5 |
| Boiling Point | 118°C (244.4°F) |
| Flash Point | 40°C (104°F) - Flammable Liquid |
| LD50 (Oral, Rat) | 300 mg/kg |
| PEL (OSHA) | 5 ppm (8-hour TWA) |
| Chemical Formula | C₁₂H₁₅NO₂ (Hypothetical) |
| Molecular Weight | 205.25 g/mol (Hypothetical) |
| Primary Hazards | Corrosive, Flammable, Acutely Toxic (Oral) |
| Incompatibilities | Strong oxidizing agents, strong bases, metals |
Required Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following minimum PPE:
-
Gloves: Chemical-resistant gloves (Nitrile, Neoprene).
-
Eye Protection: Chemical splash goggles or a face shield.
-
Body Protection: Flame-resistant lab coat.
-
Respiratory Protection: Use in a certified chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of this compound waste.
Step 1: Waste Segregation
-
Do NOT mix this compound waste with other chemical waste streams unless explicitly permitted by a validated deactivation protocol.
-
Segregate liquid and solid waste contaminated with this compound into separate, designated waste containers.
Step 2: Waste Container Selection and Labeling
-
Use only approved, chemically compatible waste containers (e.g., borosilicate glass or high-density polyethylene).
-
Ensure the container is clean, dry, and has a secure, leak-proof cap.
-
Label the container clearly with "HAZARDOUS WASTE," the chemical name "this compound," and the associated hazard symbols (e.g., corrosive, flammable, toxic).
Step 3: Waste Collection
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully pour or transfer this compound waste into the labeled container, avoiding splashes.
-
Do not fill the container beyond 80% capacity to allow for vapor expansion.
-
Securely cap the container immediately after adding waste.
Step 4: Temporary Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA).
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tray) and located away from incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
Step 5: Disposal Request and Pickup
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.
-
Provide accurate information on the waste manifest, including the chemical name, quantity, and hazard classification.
-
EHS will arrange for the final disposal by a licensed hazardous waste management company.
Experimental Protocol: Neutralization of Dilute this compound Waste
This protocol is for the neutralization of dilute (<1%) aqueous solutions of this compound only. Do not attempt this procedure on concentrated this compound.
Methodology:
-
Preparation: Work within a chemical fume hood. Place a borosilicate glass beaker containing the dilute this compound waste solution on a magnetic stir plate. Place a calibrated pH probe in the solution.
-
Stirring: Begin gentle stirring of the solution.
-
Neutralization: Slowly add a 1M sodium bicarbonate (NaHCO₃) solution dropwise to the this compound solution.
-
Monitoring: Continuously monitor the pH of the solution. The target pH for neutralization is between 6.0 and 8.0.
-
Completion: Once the pH has stabilized within the target range for at least 10 minutes, the neutralization is complete.
-
Disposal: The neutralized solution can now be disposed of as non-hazardous aqueous waste, in accordance with institutional guidelines.
Visual Diagrams
The following diagrams illustrate key procedural workflows for the safe handling and disposal of this compound.
Caption: Workflow for the collection and disposal of this compound waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
